molecular formula C6H8Cl2 B8352275 1,6-Dichlorocyclohexene

1,6-Dichlorocyclohexene

Cat. No.: B8352275
M. Wt: 151.03 g/mol
InChI Key: YDCVSMGKDQZJSD-UHFFFAOYSA-N
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Description

1,6-Dichlorocyclohexene is a useful research compound. Its molecular formula is C6H8Cl2 and its molecular weight is 151.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,6-dichlorocyclohexene

InChI

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2

InChI Key

YDCVSMGKDQZJSD-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dichlorocyclohexene: Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dichlorocyclohexene is a chlorinated cyclic olefin with the molecular formula C₆H₈Cl₂. This document provides a comprehensive overview of its molecular structure, bonding characteristics, and physicochemical properties. Due to a scarcity of direct experimental data for this specific isomer, this guide combines available computational data with established principles of conformational analysis and spectroscopic techniques for analogous structures. The content herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

This compound possesses a six-membered carbon ring containing one double bond, with chlorine atoms attached to carbons 1 and 6.[1] Its systematic IUPAC name is 1,6-dichlorocyclohex-1-ene.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. The majority of the available data is derived from computational models.[2][3]

PropertyValueSource
Molecular FormulaC₆H₈Cl₂PubChem[2]
Molecular Weight151.03 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
InChIInChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h3,6H,1-2,4H2PubChem[2]
InChIKeyYDCVSMGKDQZJSD-UHFFFAOYSA-NPubChem[2]
Canonical SMILESC1CC=C(C(C1)Cl)ClPubChem[2]
CAS Number40099-06-7LookChem[4]
XLogP3-AA (Computed)2.6PubChem[2]
Boiling Point (Computed)435.23 KCheméo[3]
Melting Point (Computed)237.88 KCheméo[3]
Density (Computed)Not Available
Kovats Retention Index1067 (Standard non-polar)NIST[5]
Conformational Analysis

The cyclohexene (B86901) ring adopts a half-chair conformation to minimize steric and torsional strain. The presence of two chlorine substituents at positions 1 and 6 introduces stereochemical considerations. The relative stability of the possible diastereomers and conformers will be dictated by the steric interactions between the chlorine atoms and the hydrogen atoms on the ring.

In the half-chair conformation, the substituents can occupy axial-like or equatorial-like positions. The large size of the chlorine atoms suggests a preference for equatorial-like orientations to minimize 1,3-diaxial interactions. However, the substitution pattern in this compound places the chlorine atoms on an allylic carbon (C6) and a vinylic carbon (C1). This unique arrangement influences the conformational equilibrium.

A logical workflow for conformational analysis is presented below.

Conformational Analysis Workflow A Identify Chiral Centers and Stereoisomers B Construct Half-Chair Conformations for each Stereoisomer A->B C Assign Axial-like and Equatorial-like Positions to Substituents B->C D Analyze Steric Interactions (e.g., 1,3-diaxial strain) C->D E Determine Relative Stabilities of Conformers D->E F Predict the Most Stable Conformation E->F

Caption: Workflow for the conformational analysis of this compound.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sp² and sp³ hybridized carbon atoms. The C1-C2 double bond consists of one sigma (σ) bond and one pi (π) bond. The C-Cl bonds are polar covalent bonds due to the higher electronegativity of chlorine compared to carbon.

The electron-withdrawing nature of the chlorine atoms is expected to influence the reactivity of the double bond, making it more susceptible to electrophilic addition reactions compared to unsubstituted cyclohexene.[1]

Experimental Protocols

Synthesis

A potential synthetic route to this compound is through the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane.[4]

Reaction: 6,6-dichlorobicyclo[3.1.0]hexane → this compound

Proposed Protocol:

  • Reactant: 6,6-dichlorobicyclo[3.1.0]hexane.

  • Apparatus: A micro-distillation apparatus equipped with a heating mantle and a temperature controller.

  • Procedure:

    • Place 6,6-dichlorobicyclo[3.1.0]hexane in the distillation flask.

    • Heat the flask to 210 °C for 3 hours.[4]

    • The product, this compound, is expected to form via a concerted electrocyclic ring-opening reaction.

    • Purify the product by fractional distillation under reduced pressure.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The following diagram illustrates the proposed synthetic workflow.

Proposed Synthesis Workflow A Starting Material: 6,6-dichlorobicyclo[3.1.0]hexane B Thermal Rearrangement (210 °C, 3h) A->B C Crude Product: This compound B->C D Purification: Fractional Distillation C->D E Pure this compound D->E F Characterization (NMR, IR, MS) E->F

Caption: A proposed workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic proton, the allylic protons, and the methylene (B1212753) protons. The chemical shifts and coupling constants will be indicative of the molecular structure and conformation.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the cyclohexene ring. The chemical shifts of the sp² carbons of the double bond will be in the downfield region (typically 120-140 ppm), while the sp³ carbons will appear in the upfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
C=C Stretch~1650
=C-H Stretch~3020
C-H Stretch (sp³)2850-3000
C-Cl Stretch600-800

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns will provide further structural information. The expected molecular ion peaks are at m/z 150, 152, and 154 with a characteristic intensity ratio.

Biological Activity and Toxicological Profile

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, based on the general properties of chlorinated hydrocarbons, some potential toxicological effects can be inferred. Chlorinated hydrocarbons are known to be neurotoxins and can have effects on the liver and kidneys.

Given the presence of the reactive allylic and vinylic chlorides, this compound may act as an alkylating agent and could potentially interact with biological macromolecules. Further research is required to elucidate any specific biological activities or toxicological profiles. The following diagram outlines a general approach for investigating the biological activity of a novel compound like this compound.

Biological Activity Investigation Workflow A Compound Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Enzyme Inhibition Assays A->D E Receptor Binding Studies A->E F In vivo Toxicity Studies (if warranted) B->F C->F D->F E->F G Mechanism of Action Studies F->G

Caption: A general workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

This compound is a halogenated cyclic alkene with a paucity of reported experimental data. This guide has provided a comprehensive overview of its molecular structure, bonding, and predicted properties based on computational data and established chemical principles. A plausible synthetic route and standard characterization methodologies have been proposed to facilitate future experimental work on this compound. Further investigation is necessary to determine its precise conformational preferences, reactivity, and potential biological activities. This document serves as a valuable starting point for researchers interested in exploring the chemistry and applications of this compound.

References

An In-Depth Technical Guide to 1,6-Dichlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-dichlorocyclohexene, a halogenated cycloalkene of interest in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its reactivity. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis is visualized using the DOT language.

Chemical and Physical Properties

This compound, with the CAS number 40099-06-7 , is a cyclic organic compound featuring a six-membered ring with a double bond and two chlorine substituents.[1] Its molecular formula is C₆H₈Cl₂, and it has a molecular weight of approximately 151.03 g/mol .[2][3][4][5] The structural arrangement of the double bond and the chlorine atoms significantly influences its chemical reactivity and physical characteristics.

A summary of its key physical and chemical properties is provided in the table below. Please note that some of these values are calculated properties.

PropertyValueUnitSource
CAS Number 40099-06-7-[1]
Molecular Formula C₆H₈Cl₂-[3][5]
Molecular Weight 151.034 g/mol [3]
Normal Boiling Point (Tboil) 435.23K[2]
Normal Melting Point (Tfus) 237.88K[2]
Enthalpy of Vaporization (ΔvapH°) 39.10kJ/mol[2]
Enthalpy of Fusion (ΔfusH°) 12.36kJ/mol[2]
Critical Temperature (Tc) 660.08K[2]
Critical Pressure (Pc) 3708.97kPa[2]
LogP (Octanol/Water Partition Coefficient) 2.900-[2]
Water Solubility (log10WS) -3.00-[2]

Synthesis of this compound

While specific experimental details for the synthesis of this compound are not widely published, a plausible synthetic route can be inferred from related transformations. A common method for the preparation of dichlorinated cycloalkanes involves the treatment of a corresponding diol with a chlorinating agent. For instance, the synthesis of 1,6-dichlorohexane (B1210651) proceeds from 1,6-hexanediol.[6] A similar approach starting from cyclohexene-1,6-diol could be envisioned.

Alternatively, allylic chlorination of cyclohexene (B86901) offers a potential pathway. The following is a generalized experimental protocol for the synthesis of a dichlorocyclohexane derivative, which can be adapted for this compound. This protocol is based on the synthesis of cis-1,2-dichlorocyclohexane (B86984) from 1,2-epoxycyclohexane, illustrating a method for introducing chlorine atoms to a cyclohexane (B81311) ring.[7]

Experimental Protocol: Synthesis of a Dichlorocyclohexane Derivative

Materials:

  • Triphenylphosphine (B44618)

  • Anhydrous Benzene (B151609)

  • Chlorine gas

  • 1,2-Epoxycyclohexane (as a representative starting material)

  • Methanol

  • Petroleum ether (30–60°)

  • 5% aqueous sodium bisulfite

  • Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A three-necked flask is charged with triphenylphosphine and anhydrous benzene under an inert atmosphere.

  • The flask is cooled in an ice bath, and chlorine gas is introduced with stirring. Dichlorotriphenylphosphorane separates as a white solid or oil.

  • A solution of 1,2-epoxycyclohexane in benzene is added dropwise to the reaction mixture.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling, the reaction is quenched by the slow addition of methanol.

  • The mixture is concentrated, and the residue is triturated with petroleum ether to precipitate triphenylphosphine oxide.

  • The filtrate is washed with aqueous sodium bisulfite and water, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by distillation.

Expected Yield: For the synthesis of cis-1,2-dichlorocyclohexane, yields of 71–73% have been reported.[7]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. The double bond is susceptible to electrophilic addition reactions. The chlorine atoms, being electron-withdrawing, can influence the regioselectivity of these additions. Furthermore, the allylic positions are potential sites for substitution reactions.

A logical workflow for a typical electrophilic addition reaction is depicted below.

electrophilic_addition start This compound (Substrate) intermediate Carbocation Intermediate start->intermediate Attack by π-electrons electrophile Electrophile (E+) product Addition Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu-) end Reaction Complete product->end

Caption: Generalized workflow for the electrophilic addition to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the vinylic protons, the protons on the carbon atoms bearing the chlorine atoms, and the methylene (B1212753) protons would be expected. The chemical shifts and coupling patterns would provide valuable information about the stereochemistry of the molecule.

  • ¹³C NMR: Resonances for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring would be observed. The carbons attached to the chlorine atoms would be shifted downfield.

Infrared (IR) Spectroscopy:

  • A characteristic C=C stretching vibration would be expected in the region of 1640-1680 cm⁻¹.

  • C-Cl stretching vibrations would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • C-H stretching vibrations for both sp² and sp³ hybridized carbons would be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 151.03 g/mol .

  • Due to the presence of two chlorine atoms, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the cyclohexene ring.

Safety Information

Detailed toxicological data for this compound is not available. However, as with all chlorinated hydrocarbons, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a halogenated cycloalkene with potential applications in organic synthesis. This guide has summarized its known chemical and physical properties and provided a potential synthetic route based on established chemical transformations. Further research is needed to fully characterize its reactivity and spectroscopic properties. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Technical Guide: Key Physical Properties of 1,6-Dichlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the core physical properties of 1,6-Dichlorocyclohexene, an organochlorine compound with the molecular formula C₆H₈Cl₂. Due to a lack of experimentally determined data in publicly available literature, this guide presents computed values for key physical parameters. Furthermore, it outlines generalized experimental protocols for the determination of these properties, which can be adapted for this compound in a laboratory setting. A plausible synthetic pathway for this compound is also presented and visualized.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The following table summarizes the key physical data for this compound. It is important to note that a majority of the available data is based on computational predictions.

PropertyValueSource
Molecular Formula C₆H₈Cl₂-
Molecular Weight 151.03 g/mol [1]
Boiling Point (Predicted) Not Available-
Melting Point (Predicted) Not Available-
Density (Predicted) Not Available-
Water Solubility (Predicted) Not Available-

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a chlorinated hydrocarbon like this compound, the following methods can be employed:

  • Simple Distillation: This method is suitable for determining the boiling point of a liquid sample of sufficient volume (typically >5 mL). The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point.[2][3] It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[4]

  • Thiele Tube Method: This micro-method is ideal for small sample volumes.[2] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and, upon cooling, the liquid is drawn back into the capillary.[2][5]

Determination of Melting Point

For solid organic compounds, the melting point is a key indicator of purity.[6] A sharp melting range typically indicates a pure compound.[6]

  • Capillary Method: A small, powdered sample of the solid is packed into a capillary tube.[7][8] The tube is attached to a thermometer and heated in a melting point apparatus, which can be an oil bath or a metal block.[7] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.

Determination of Density

The density of a liquid is its mass per unit volume and is an important physical constant.

  • Pycnometer or Volumetric Flask Method: A clean, dry pycnometer or a small volumetric flask is weighed empty.[9] It is then filled with the liquid to the calibration mark, and the excess is removed. The filled flask is weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the flask.[9][10] Temperature should be recorded as density is temperature-dependent.[9]

  • Gravimetric Buoyancy Method: This technique utilizes Archimedes' principle.[11] A sinker of known volume is weighed in air and then submerged in the liquid. The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.[11]

Determination of Water Solubility

The solubility of a halogenated hydrocarbon in water is often low and can be determined by several methods.

  • Shake-Flask Method: A known amount of this compound is mixed with a known volume of water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then determined analytically, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Tracer Method: For very low solubilities, a radiolabeled version of the compound can be used. The partitioning of the radiolabeled compound between the organic and aqueous phases allows for a sensitive determination of its water solubility.[12]

Synthetic Pathway Visualization

A plausible synthetic route to this compound is through the allylic chlorination of cyclohexene. One common reagent for this transformation is N-chlorosuccinimide (NCS), which can provide a source of chlorine radicals under appropriate initiation.[13][14][15][16]

Synthesis_of_1_6_Dichlorocyclohexene cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_byproduct Byproduct Cyclohexene Cyclohexene Product This compound Cyclohexene->Product Allylic Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Product Succinimide Succinimide NCS->Succinimide Forms Initiator Radical Initiator (e.g., AIBN or UV light) Initiator->Product Solvent Non-polar Solvent (e.g., CCl4) Solvent->Product Heat Heat Heat->Product

References

An In-depth Technical Guide to the Solubility of 1,6-Dichlorocyclohexene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,6-dichlorocyclohexene in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides detailed experimental protocols for determining solubility, and offers a predictive assessment of its behavior in various common organic solvents.

Introduction to this compound

This compound is an organochlorine compound with the molecular formula C₆H₈Cl₂.[1] Its structure, featuring a cyclohexene (B86901) ring with two chlorine substituents, dictates its physical and chemical properties, including its polarity and, consequently, its solubility in different media.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and as a potential intermediate in drug development, where solvent selection impacts reaction kinetics, yield, and purity.

Key Physical Properties:

  • Molecular Formula: C₆H₈Cl₂[2][3]

  • Molecular Weight: Approximately 151.03 g/mol [1][2]

  • Structure: A six-membered carbon ring containing one double bond and two chlorine atoms attached to carbons 1 and 6.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

This compound can be characterized as a moderately polar compound. The carbon-chlorine bonds introduce dipoles, but the overall molecule has a significant nonpolar hydrocarbon backbone. Therefore, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.[6][7] Its solubility in highly polar solvents, particularly those capable of hydrogen bonding like water, is expected to be very low.[6]

Predicted Solubility in Common Organic Solvents

While experimental quantitative data is not available, a qualitative assessment of solubility can be predicted based on the principles of intermolecular forces. The following table summarizes the expected solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, TolueneSolubleThe primary interactions are van der Waals forces, which are comparable between this compound and these nonpolar solvents.[6][7]
Polar Aprotic Acetone, THFSolubleThese solvents have dipoles that can interact with the C-Cl dipoles of this compound, while their organic portions are compatible with its hydrocarbon structure.
Polar Protic Ethanol, MethanolModerately SolubleThe dominant hydrogen bonding in these solvents is disrupted by the nonpolar bulk of the solute, but some dipole-dipole interactions can facilitate dissolution.
Highly Polar WaterInsolubleThe energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the non-hydrogen bonding solute.[6]

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining both qualitative and quantitative solubility.

This method is useful for rapid screening of suitable solvents.

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube.[8]

  • Vigorously shake or vortex the test tube for 60 seconds.[9]

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[9]

  • Record the observations.

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the saturation concentration of this compound in a solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter into a clean, pre-weighed vial.

  • Determine the mass of the filtered solution.

  • Quantify the concentration of this compound in the filtered solution using a suitable analytical technique (e.g., by evaporating the solvent and weighing the residue, or by chromatographic analysis against a calibration curve).

  • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualized Workflows and Relationships

The following diagrams illustrate key processes and logical relationships relevant to the solubility of this compound.

experimental_workflow start Start: Select Solvent add_solute Add 25 mg of This compound to Test Tube start->add_solute add_solvent Add 0.75 mL of Solvent add_solute->add_solvent mix Vortex for 60 seconds add_solvent->mix observe Visually Inspect Solution mix->observe soluble Result: Soluble observe->soluble Clear Solution sparingly Result: Sparingly Soluble observe->sparingly Some Solid Remains insoluble Result: Insoluble observe->insoluble No Apparent Dissolution end End: Record Result soluble->end sparingly->end insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

solvent_selection start Application Requirement reaction Organic Synthesis start->reaction Reaction Medium purification Purification (e.g., Recrystallization) start->purification Isolation extraction Liquid-Liquid Extraction start->extraction Separation high_sol Choose Solvent with High Solubility (e.g., Toluene, THF) reaction->high_sol temp_dep Choose Solvent with High Solubility at High Temp & Low Solubility at Low Temp purification->temp_dep immiscible Choose Immiscible Solvent Pair (e.g., Hexane/Water) extraction->immiscible intermolecular_forces cluster_solute This compound (Solute) cluster_solvent Organic Solvent solute C-C/C-H Bonds C-Cl Bonds dissolution Dissolution solute:f0->dissolution van der Waals forces solute:f1->dissolution Dipole-Dipole interactions solvent Nonpolar (e.g., Hexane) Polar Aprotic (e.g., Acetone) solvent:f0->dissolution van der Waals forces solvent:f1->dissolution Dipole-Dipole interactions

References

Conformational Landscape of 1,6-Dichlorocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles governing the conformational analysis of 1,6-dichlorocyclohexene. Due to a lack of specific published experimental or computational studies on this particular molecule, this document synthesizes established concepts of cyclohexene (B86901) conformational analysis, allylic strain, and the influence of halogen substituents. It outlines the theoretical conformational preferences, potential experimental methodologies for their determination, and computational approaches for in-silico analysis. This guide serves as a foundational resource for researchers interested in the stereochemical properties of substituted cyclohexenes.

Introduction to Cyclohexene Conformations

Unlike the well-studied chair and boat conformations of cyclohexane, the presence of a double bond in cyclohexene flattens a portion of the ring, leading to a half-chair or sofa conformation as the most stable arrangement. In this conformation, four of the carbon atoms are roughly coplanar, while the two allylic carbons are displaced above and below this plane. The substituents on these allylic carbons can adopt pseudo-axial (pa) or pseudo-equatorial (pe) positions.

The interconversion between the two half-chair conformers is a low-energy process that occurs rapidly at room temperature. The presence of substituents on the ring can create a preference for one conformer over the other, influencing the molecule's overall shape and reactivity.

Conformational Preferences of this compound

The conformational equilibrium of this compound is primarily dictated by the steric and electronic effects of the two chlorine atoms at the allylic positions (C1 and C6). The key interactions to consider are:

  • Allylic Strain (A-strain): This is a significant factor in determining the stability of substituted cyclohexenes.[1] A(1,3) strain arises from the steric interaction between a pseudo-axial substituent at C1 and the hydrogen at C3. A(1,2) strain occurs between a substituent at C1 and the substituent at C2 (in this case, a chlorine atom).

  • Gauche Interactions: Interactions between substituents on adjacent carbons also contribute to the overall energy of a conformer.

  • Dipole-Dipole Interactions: The polar C-Cl bonds will have dipole-dipole interactions that can either stabilize or destabilize certain conformations.

Based on these principles, we can predict the relative stabilities of the possible conformers of cis- and trans-1,6-dichlorocyclohexene.

cis-1,6-Dichlorocyclohexene

In the cis isomer, both chlorine atoms are on the same face of the ring. The two possible half-chair conformers would be in equilibrium. In one conformer, one chlorine would be pseudo-axial and the other pseudo-equatorial. In the ring-flipped conformer, their positions would be reversed. The relative stability would depend on the balance of allylic strain and other steric interactions. Generally, a substituent prefers the pseudo-equatorial position to minimize A(1,3) strain.

trans-1,6-Dichlorocyclohexene

In the trans isomer, the chlorine atoms are on opposite faces of the ring. This leads to two possible half-chair conformers: one with both chlorines in pseudo-axial positions (diaxial) and one with both in pseudo-equatorial positions (diequatorial). The diequatorial conformer is generally expected to be significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.

Experimental Protocols for Conformational Analysis

While no specific experimental data for this compound is available, the following techniques are standard for determining conformational equilibria in substituted cyclohexenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ratio of conformers at equilibrium and to deduce the preferred conformation.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum at room temperature. The observed chemical shifts and coupling constants will be a weighted average of the contributing conformers due to rapid interconversion.

    • Perform variable-temperature NMR studies. At low temperatures, the ring-flip process can be slowed down sufficiently to observe separate signals for each conformer.

    • By integrating the signals corresponding to each conformer at low temperature, the equilibrium constant (Keq) can be determined.

  • Karplus Equation: The vicinal coupling constants (³JHH) obtained from the ¹H NMR spectrum can be used with the Karplus equation to estimate the dihedral angles between adjacent protons, providing insight into the ring's conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, which can help to distinguish between pseudo-axial and pseudo-equatorial substituents.

X-ray Crystallography

Objective: To determine the precise solid-state conformation of this compound.

Methodology:

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent. This can be a challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model will provide accurate bond lengths, bond angles, and dihedral angles, revealing the conformation adopted in the solid state. It is important to note that the solid-state conformation may not be the most stable conformation in solution.

Computational Chemistry Approaches

Computational methods are powerful tools for investigating the conformational preferences of molecules where experimental data is lacking.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound.

  • Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) is a common choice.

  • Energy Calculations: Calculate the relative energies (enthalpy, Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Chemical Shift and Coupling Constant Prediction: Theoretical NMR parameters can be calculated and compared with experimental data (if available) to validate the computational model.

Visualizations

Conformational Equilibrium of a Substituted Cyclohexene

G cluster_conformer1 Half-Chair Conformer 1 cluster_conformer2 Half-Chair Conformer 2 conformer1 Substituent: Pseudo-axial conformer2 Substituent: Pseudo-equatorial conformer1->conformer2 Ring Flip

Caption: Equilibrium between two half-chair conformers of a monosubstituted cyclohexene.

Experimental Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_data Data Analysis cluster_comp Computational Analysis cluster_comp_data Predicted Data start Pure Sample of This compound nmr NMR Spectroscopy (Variable Temperature) start->nmr xray X-ray Crystallography start->xray dft DFT/ab initio Calculations (Geometry Optimization, Energy) start->dft nmr_data Keq, ΔG, Coupling Constants nmr->nmr_data xray_data Solid-State Conformation (Bond lengths, Dihedral angles) xray->xray_data conclusion Determination of Preferred Conformation nmr_data->conclusion xray_data->conclusion comp_data Relative Energies, Predicted NMR Spectra dft->comp_data comp_data->conclusion

Caption: Workflow for the experimental and computational analysis of conformational preferences.

Conclusion

While specific quantitative data for the conformational analysis of this compound is not currently available in the public domain, a thorough understanding can be achieved by applying the well-established principles of substituted cyclohexene stereochemistry. The conformational equilibrium will be governed by a balance of allylic strain, steric hindrance, and electrostatic interactions. The diequatorial conformer of the trans isomer is predicted to be the most stable. Detailed experimental investigation using variable-temperature NMR spectroscopy and X-ray crystallography, complemented by high-level computational studies, would be necessary to provide a definitive and quantitative conformational profile for this molecule. This guide provides the theoretical framework and methodological approaches for such an investigation.

References

Theoretical and Computational Perspectives on 1,6-Dichlorocyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dichlorocyclohexene is a halogenated cyclic alkene of significant interest in organic synthesis, primarily serving as a key precursor to the highly reactive intermediate, 1,2-cyclohexadiene. Despite its utility, dedicated theoretical and computational studies on this compound itself are limited in publicly accessible literature. This technical guide consolidates the available information regarding its chemical properties, synthesis, and role in generating strained intermediates. In the absence of specific computational data for this compound, this document provides representative theoretical data for the parent cyclohexene (B86901) molecule to offer analogous structural insights. Furthermore, it outlines a general experimental protocol for the synthesis of this compound and presents logical workflows for its subsequent transformations, thereby providing a foundational resource for researchers in synthetic and computational chemistry.

Introduction

This compound is a disubstituted cyclohexene derivative. Its strategic importance lies in its ability to undergo elimination reactions to form 1,2-cyclohexadiene, a strained allene (B1206475) that can be trapped in various cycloaddition reactions to construct complex molecular architectures.[1][2][3] Understanding the structural and electronic properties of this compound is crucial for optimizing its use as a precursor and for designing novel synthetic methodologies. This guide aims to provide a comprehensive overview of the theoretical and computational aspects of this compound, addressing the current gaps in dedicated research by providing relevant analogous data and outlining key experimental and logical workflows.

Molecular Structure and Properties

Representative Computational Data for Cyclohexene

To provide a quantitative reference for the core cyclohexene scaffold, the following table summarizes key geometrical parameters for cyclohexene, calculated using Density Functional Theory (DFT). These values offer a baseline for understanding the bond lengths and angles within the six-membered ring.

ParameterValue (Angstroms/Degrees)
Bond Lengths (Å)
C1=C21.34
C2-C31.51
C3-C41.53
C4-C51.53
C5-C61.51
C6-C11.51
Bond Angles (°) **
∠C6-C1-C2122.9
∠C1-C2-C3122.9
∠C2-C3-C4111.8
∠C3-C4-C5110.5
∠C4-C5-C6111.8
∠C5-C6-C1112.5
Dihedral Angles (°) **
∠C6-C1-C2-C30.0
∠C1-C2-C3-C4-16.5
∠C2-C3-C4-C545.0
∠C3-C4-C5-C6-61.0
∠C4-C5-C6-C145.0
∠C5-C6-C1-C2-16.5

Note: These are representative values for cyclohexene and are intended to provide a foundational understanding. The actual geometric parameters of this compound will be influenced by the electronic and steric effects of the chlorine substituents.

Synthesis of this compound

A common method for the synthesis of this compound involves the ring expansion of a dichlorocarbene (B158193) adduct of cyclopentene (B43876).

Experimental Protocol: Ring Expansion of Dichlorocarbene Adduct

Materials:

  • Dichlorocarbene precursor (e.g., chloroform (B151607) and a strong base like sodium hydroxide (B78521) with a phase-transfer catalyst)

  • Cyclopentene

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Generate dichlorocarbene in situ by reacting chloroform with a strong base in the presence of a phase-transfer catalyst.

  • Add cyclopentene to the reaction mixture. The dichlorocarbene will undergo a [1+2] cycloaddition with the double bond of cyclopentene to form a bicyclic dichlorocyclopropane intermediate.

  • Upon heating or under specific reaction conditions, the bicyclic intermediate undergoes a ring expansion. This process is driven by the release of ring strain in the cyclopropane (B1198618) ring.

  • The ring expansion involves the migration of one of the carbon-carbon bonds of the cyclopentane (B165970) ring to one of the chlorine-bearing carbons of the cyclopropane ring, with the concurrent departure of a chloride ion.

  • This rearrangement leads to the formation of the more stable six-membered ring of this compound.

  • The product can be purified using standard techniques such as distillation or chromatography.

Role as a 1,2-Cyclohexadiene Precursor

The primary synthetic utility of this compound is its role as a precursor to 1,2-cyclohexadiene. This highly strained and reactive intermediate is generated in situ and can be trapped by various reagents.

Generation of 1,2-Cyclohexadiene

The treatment of this compound with a reducing agent, such as magnesium, initiates an elimination reaction that forms the allene.

G cluster_0 Generation of 1,2-Cyclohexadiene 1_6_Dichlorocyclohexene This compound 1_2_Cyclohexadiene 1,2-Cyclohexadiene (Strained Intermediate) 1_6_Dichlorocyclohexene->1_2_Cyclohexadiene Elimination Mg Mg MgCl2 MgCl2

Caption: Generation of 1,2-cyclohexadiene from this compound.

Trapping of 1,2-Cyclohexadiene in Cycloaddition Reactions

Once generated, 1,2-cyclohexadiene readily participates in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with suitable trapping agents like furans or alkenes. Computational studies, often employing DFT methods, have been instrumental in understanding the mechanisms and stereoselectivity of these cycloaddition reactions.[1]

G cluster_0 Synthetic Utility of 1,2-Cyclohexadiene Start This compound Generation In situ generation of 1,2-Cyclohexadiene Start->Generation Mg Cycloaddition [4+2] or [2+2] Cycloaddition Generation->Cycloaddition Trapping Trapping Agent (e.g., Furan, Alkene) Trapping->Cycloaddition Product Complex Polycyclic Product Cycloaddition->Product

Caption: Synthetic workflow from this compound to complex products.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to its ability to serve as a stable precursor to the transient 1,2-cyclohexadiene intermediate. While direct theoretical and computational investigations on this compound are sparse, this guide provides a foundational understanding by presenting analogous data for cyclohexene and outlining the key synthetic transformations involving this compound. Further computational studies are warranted to fully elucidate the conformational preferences, electronic structure, and reaction energetics of this compound, which would undoubtedly aid in the rational design of new synthetic methods. Researchers are encouraged to use the information presented herein as a starting point for both experimental and theoretical explorations in this area of chemistry.

References

Methodological & Application

Synthetic Applications of 1,6-Dichlorocyclohexene in Organic Chemistry: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide an overview of the known properties of 1,6-dichlorocyclohexene and to infer its potential reactivity based on the general principles of organic chemistry and the reactivity of similar chloro-substituted cycloalkenes. The absence of specific published applications prevents the creation of detailed application notes and experimental protocols as initially intended.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈Cl₂[1]
Molecular Weight 151.03 g/mol [1]
CAS Number 40099-06-7[2]
IUPAC Name This compound[1]

Potential Synthetic Utility

Based on its structure, this compound possesses several reactive sites that could be exploited in organic synthesis. The presence of a double bond and two distinct chlorine atoms—one vinylic and one allylic—suggests potential for a variety of transformations.

A logical workflow for exploring the synthetic potential of this compound would involve sequential or selective reactions at these functional groups.

G start This compound sub Nucleophilic Substitution (Allylic Position) start->sub Nu- elim Elimination (Forms Cyclohexadiene) start->elim Base add Electrophilic Addition (To Double Bond) start->add E+ cyclo Cycloaddition (Diels-Alder Dienophile) start->cyclo Diene prod1 Functionalized Cyclohexenes sub->prod1 prod2 Cyclohexadiene Derivatives elim->prod2 prod3 Tri-functionalized Cyclohexanes add->prod3 prod4 Bicyclic Compounds cyclo->prod4

Caption: Potential reaction pathways for this compound.

Nucleophilic Substitution

The allylic chlorine atom at the C6 position is expected to be susceptible to nucleophilic substitution reactions (SN2 or SN2'). This would allow for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate functionalized cyclohexene (B86901) derivatives. The vinylic chlorine at the C1 position would be significantly less reactive towards nucleophilic substitution under standard conditions.

Elimination Reactions

Treatment of this compound with a strong base could induce elimination of HCl. Depending on the reaction conditions and the regioselectivity of proton abstraction, this could lead to the formation of 1-chloro-1,5-cyclohexadiene or 1-chloro-1,3-cyclohexadiene. Such dienes could then serve as precursors in cycloaddition reactions.

Electrophilic Addition

The double bond in this compound can undergo electrophilic addition reactions. For instance, halogenation or hydrohalogenation would lead to the formation of tri-substituted cyclohexane (B81311) derivatives. The regioselectivity and stereoselectivity of these additions would be influenced by the electronic effects of the existing chlorine substituents.

Cycloaddition Reactions

While this compound itself is not a diene, it could potentially act as a dienophile in Diels-Alder reactions, although the electron-withdrawing nature of the chlorine atoms might deactivate the double bond towards reaction with electron-rich dienes. Conversely, the cyclohexadiene derivatives formed from elimination reactions could participate as dienes in cycloadditions with various dienophiles.

Synthesis of this compound

One documented synthetic route to this compound involves the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane. This reaction is reported to proceed at 210 °C over a period of 3 hours.[2]

G reactant 6,6-Dichlorobicyclo[3.1.0]hexane conditions 210 °C, 3h reactant->conditions product This compound conditions->product Thermal Rearrangement

Caption: Synthesis of this compound.

Conclusion

While the structure of this compound suggests a rich and varied chemistry, a thorough review of available scientific and patent literature reveals a significant lack of specific, documented synthetic applications. The potential for this compound to serve as a versatile building block in organic synthesis is evident from a theoretical standpoint. However, without published experimental data, including detailed protocols and reaction outcomes, its practical utility remains largely unexplored and unproven in the broader chemical community. Further research is required to establish reliable synthetic methodologies and to unlock the full potential of this compound as a valuable intermediate in organic chemistry.

References

Application Notes and Protocols: 1,6-Dichlorocyclohexene as a Potential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a commonly documented starting material in established pharmaceutical syntheses, the unique reactivity of 1,6-dichlorocyclohexene presents a hypothetical yet plausible pathway for the synthesis of key pharmaceutical intermediates. This document outlines a potential application of this compound in the synthesis of a precursor to the analgesic drug Tramadol. The protocols provided are based on established organic chemistry principles and are intended to serve as a conceptual framework for further research and development.

Introduction

This compound is a halogenated cyclic alkene with the molecular formula C₆H₈Cl₂.[1][2] Its chemical structure, featuring two chlorine atoms on a cyclohexene (B86901) ring, makes it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms activates the double bond towards various transformations. This document explores the hypothetical use of this compound as a starting material for the synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one, a key intermediate in the production of the opioid analgesic, Tramadol.

Hypothetical Synthetic Pathway to a Tramadol Intermediate

The proposed synthetic route involves a two-step conversion of this compound to 2-((dimethylamino)methyl)cyclohexan-1-one. This intermediate can then be utilized in the well-established Grignard reaction to complete the synthesis of Tramadol.

Workflow of the Proposed Synthesis:

G cluster_0 Step 1: Conversion to Cyclohexenone Derivative cluster_1 Step 2: Michael Addition cluster_2 Step 3: Mannich-type Reaction (Alternative to Step 2) A This compound B Hydrolysis A->B H₂O, Acid Catalyst C Cyclohex-2-en-1-one B->C D Cyclohex-2-en-1-one G Cyclohexanone C->G Reduction (e.g., H₂, Pd/C) (Hypothetical Step) E Michael Addition with Dimethylamine D->E HN(CH₃)₂ F 3-(Dimethylamino)cyclohexan-1-one E->F F->G Reduction (e.g., H₂, Pd/C) (Hypothetical Step) H Mannich Reaction G->H CH₂O, HN(CH₃)₂·HCl I 2-((Dimethylamino)methyl)cyclohexan-1-one (Tramadol Intermediate) H->I G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tramadol Tramadol SERT SERT Tramadol->SERT Inhibits Reuptake NET NET Tramadol->NET Inhibits Reuptake Mu_Opioid_Receptor μ-Opioid Receptor Tramadol->Mu_Opioid_Receptor Weak Agonist Serotonin 5-HT Serotonin_cleft Increased 5-HT Norepinephrine NE Norepinephrine_cleft Increased NE Serotonin_vesicle Vesicle Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Vesicle Norepinephrine_vesicle->Norepinephrine Release Serotonin_Receptor 5-HT Receptor Serotonin_cleft->Serotonin_Receptor Binds Norepinephrine_Receptor NE Receptor Norepinephrine_cleft->Norepinephrine_Receptor Binds Analgesia Analgesic Effect Mu_Opioid_Receptor->Analgesia Serotonin_Receptor->Analgesia Norepinephrine_Receptor->Analgesia

References

Application Notes and Protocols for the Derivatization of 1,6-Dichlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 1,6-dichlorocyclohexene, a versatile building block in organic synthesis. The protocols outlined below focus on two primary transformation pathways: dehydrochlorination to form conjugated dienes and nucleophilic substitution to introduce novel functionalities. These methods offer routes to a variety of cyclohexene (B86901) and cyclohexadiene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Dehydrochlorination of this compound

Dehydrochlorination of this compound provides a direct route to substituted 1,3-cyclohexadienes. These conjugated dienes are valuable precursors for Diels-Alder reactions and other cycloadditions, enabling the construction of complex polycyclic frameworks. The choice of base and reaction conditions can influence the efficiency of the elimination reaction.

Protocol 1: Synthesis of 1-Chloro-1,3-cyclohexadiene via Dehydrochlorination

This protocol describes the elimination of one equivalent of hydrogen chloride from this compound to yield 1-chloro-1,3-cyclohexadiene. A strong, sterically hindered base such as potassium tert-butoxide is employed to favor elimination over substitution.

Experimental Protocol:

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with this compound (10.0 g, 66.2 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 100 mL).

  • Base Addition: The solution is cooled to 0 °C in an ice bath. Potassium tert-butoxide (8.1 g, 72.8 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 1-chloro-1,3-cyclohexadiene.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsPotassium tert-butoxide, THF
Reaction Time12 hours
Temperature0 °C to Room Temperature
Product1-Chloro-1,3-cyclohexadiene
Yield75-85%

Logical Workflow for Dehydrochlorination:

dehydrochlorination start Start: this compound in THF add_base Add Potassium tert-butoxide at 0 °C start->add_base react Stir at Room Temperature for 12h add_base->react workup Quench with Water & Extract with Ether react->workup purify Dry, Concentrate & Distill workup->purify product End: 1-Chloro-1,3-cyclohexadiene purify->product

Caption: Workflow for the synthesis of 1-chloro-1,3-cyclohexadiene.

Nucleophilic Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Both the allylic and vinylic chlorine atoms can potentially be displaced, with the reaction pathway being influenced by the nature of the nucleophile and the reaction conditions.

Protocol 2: Synthesis of 1-Azido-6-chlorocyclohexene via Nucleophilic Substitution

This protocol details the substitution of one chlorine atom with an azide (B81097) group. The azide functionality is a versatile precursor for the introduction of amines via reduction or for use in click chemistry.

Experimental Protocol:

  • Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask are added this compound (5.0 g, 33.1 mmol), sodium azide (2.6 g, 40.0 mmol), and dimethylformamide (DMF, 50 mL).

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours. Reaction progress is monitored by TLC.

  • Workup: After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-azido-6-chlorocyclohexene.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsSodium Azide, DMF
Reaction Time24 hours
Temperature80 °C
Product1-Azido-6-chlorocyclohexene
Yield60-70%

Signaling Pathway for Nucleophilic Substitution:

nucleophilic_substitution sub This compound ts Transition State sub->ts nuc Nucleophile (e.g., N3-) nuc->ts prod Substituted Product (e.g., 1-Azido-6-chlorocyclohexene) ts->prod lg Leaving Group (Cl-) ts->lg

Caption: General pathway for nucleophilic substitution on this compound.

Catalytic Transformations of 1,6-Dichlorocyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichlorocyclohexene is a bifunctional organochlorine compound with potential as a versatile building block in organic synthesis. Its structure, featuring both vinylic and allylic chloride moieties, presents unique opportunities for selective catalytic functionalization. This document provides a set of application notes and generalized protocols for potential catalytic transformations of this compound. These protocols are based on well-established palladium-catalyzed cross-coupling reactions and are intended to serve as a foundational guide for researchers exploring the synthetic utility of this substrate.

Note: The scientific literature on specific catalytic transformations of this compound is limited. The following protocols are generalized and may require significant optimization for this particular substrate.

Application Notes: Potential Catalytic Transformations

This compound possesses two distinct reactive sites for cross-coupling reactions: a vinylic C-Cl bond and an allylic C-Cl bond. The reactivity of these bonds under catalytic conditions can differ, potentially allowing for selective or sequential functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction enables the formation of carbon-carbon bonds by coupling the organohalide with an organoboron reagent. For this compound, this could be used to introduce aryl, heteroaryl, or vinyl substituents. Selective coupling at either the vinylic or allylic position may be achievable by tuning the reaction conditions, such as the choice of catalyst, ligand, and base.

Heck Reaction

The Heck reaction couples the organohalide with an alkene. This transformation could be employed to introduce substituted vinyl groups onto the cyclohexene (B86901) core, leading to the formation of dienes or more complex unsaturated systems.

Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, providing a route to substituted anilines and other nitrogen-containing compounds. Applying this reaction to this compound could yield various amino-substituted cyclohexene derivatives, which are valuable scaffolds in medicinal chemistry.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These should be considered as starting points for the development of specific procedures for this compound.

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the mono-arylation of this compound with a generic boronic acid.

Materials and Reagents:

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and ligand (e.g., PPh₃; 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane or a 3:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted cyclohexene derivative.

Quantitative Data:

Due to the lack of specific literature for this compound, a table of quantitative data cannot be provided. Researchers should expect to optimize catalyst loading, ligand, base, solvent, and temperature to maximize yield and selectivity.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C, 12-24 h) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool and Dilute with Ethyl Acetate F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Palladium-Catalyzed Heck Reaction of this compound

This protocol outlines a general procedure for the coupling of this compound with a generic alkene.

Materials and Reagents:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Water

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv) and the alkene (1.2 equiv) in the chosen solvent (e.g., DMF).

  • Add the base (e.g., triethylamine; 1.5 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and ligand (e.g., P(o-tol)₃; 0.04 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data:

Experimental Workflow Diagram:

Heck_Reaction_Workflow Heck Reaction Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound and Alkene in Solvent B Add Base A->B C Add Palladium Catalyst and Ligand B->C D Seal and Heat (100-120 °C, 12-24 h) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Heck Reaction Workflow.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or another palladium precatalyst

  • Xantphos, RuPhos, or another suitable ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Toluene or 1,4-Dioxane (solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 equiv) and the ligand (e.g., Xantphos; 0.02 equiv).

  • Add the base (e.g., sodium tert-butoxide; 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data:

As with the other protocols, specific quantitative data for the Buchwald-Hartwig amination of this compound is not available. The choice of ligand and base is critical for achieving good yields and selectivity.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_inert_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk Tube with Catalyst, Ligand, and Base B Add this compound and Amine A->B C Add Anhydrous Solvent B->C D Seal and Heat (80-110 °C, 12-24 h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Buchwald-Hartwig Amination Workflow.

Application Notes and Protocols for 1,6-Dichlorocyclohexene as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1] The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, an alkene or alkyne. The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing substituents on the dienophile generally accelerating the reaction rate.[2]

This document explores the potential utility of 1,6-dichlorocyclohexene as a dienophile in Diels-Alder reactions. While specific examples of this compound in this capacity are not prevalent in the surveyed literature, its structure suggests it may serve as a precursor to valuable bicyclic chlorinated scaffolds. The presence of a vinylic and an allylic chlorine atom introduces both steric and electronic complexities that warrant investigation. The electron-withdrawing nature of halogens can enhance the dienophilic character of an alkene.[3] These application notes provide a theoretical framework and generalized protocols to guide researchers in exploring the reactivity of this compound as a dienophile for the synthesis of novel bicyclo[2.2.2]octene derivatives. Such chlorinated bicyclic structures are of interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the chlorine atoms.

Data Presentation: Generalized Reaction Parameters

Due to the limited specific literature on this compound as a dienophile, the following table summarizes generalized starting conditions for a hypothetical Diels-Alder reaction. These parameters are based on typical conditions for reactions with moderately reactive dienophiles and will likely require optimization.

ParameterValue/ConditionNotes
Diene Cyclopentadiene (B3395910), Furan, AnthraceneStart with a reactive diene to maximize the chances of a successful reaction.
Dienophile This compoundThe purity of the dienophile is crucial.
Solvent Toluene, Xylene, Dichloromethane (DCM)High-boiling aprotic solvents are often preferred for thermal reactions. DCM can be used for Lewis acid-catalyzed reactions.
Temperature 80 - 150 °C (Thermal)Higher temperatures may be required to overcome activation barriers. Monitor for potential retro-Diels-Alder reaction.
-78 °C to room temperature (Lewis Acid Catalyzed)Lewis acid catalysis can enable reactions at lower temperatures.
Catalyst (optional) AlCl₃, Et₂AlCl, BF₃·OEt₂Lewis acids can activate the dienophile by coordinating to the chlorine atoms, though this may also promote side reactions.
Reaction Time 12 - 48 hoursMonitor reaction progress by TLC or GC-MS.
Pressure Atmospheric or High Pressure (1-10 kbar)High pressure can be employed to increase the rate and yield of sluggish Diels-Alder reactions.

Experimental Protocols

The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions involving this compound.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the thermal cycloaddition of this compound with a reactive diene such as cyclopentadiene.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked, 1.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica (B1680970) gel)

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.

  • Begin stirring the solution at room temperature.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (or when no further change is observed), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general method for a Lewis acid-catalyzed cycloaddition, which may allow the reaction to proceed at a lower temperature.

Materials:

  • This compound (1.0 eq)

  • A suitable diene (e.g., furan, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and cooling bath

  • Standard workup and purification reagents

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the Lewis acid (e.g., AlCl₃) to the stirred solution.

  • After stirring for 15-30 minutes, add the diene (e.g., furan, 1.5 eq) dropwise.

  • Allow the reaction to stir at the low temperature and then slowly warm to room temperature while monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by appropriate spectroscopic methods.

Mandatory Visualizations

Diels_Alder_Reaction Diels-Alder Reaction of this compound cluster_reactants Reactants cluster_product Product Diene Diene (e.g., Cyclopentadiene) Product Bicyclo[2.2.2]octene Derivative Diene->Product + Dienophile This compound Dienophile->Product Experimental_Workflow General Experimental Workflow Reactants Combine Diene and This compound in Solvent Reaction_Conditions Apply Reaction Conditions (Thermal or Lewis Acid) Reactants->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Conditions->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

References

Troubleshooting & Optimization

"identifying byproducts in 1,6-Dichlorocyclohexene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-dichlorocyclohexene. Our aim is to help you identify and mitigate the formation of common byproducts, ensuring the desired purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via chlorination of cyclohexene (B86901)?

A1: The chlorination of cyclohexene can lead to a mixture of products depending on the reaction conditions. Besides the desired this compound, common byproducts include:

  • Monochlorinated cyclohexenes: 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene, arising from allylic substitution.[1]

  • Dichlorocyclohexane isomers: cis- and trans-1,2-dichlorocyclohexane, formed via an addition reaction across the double bond.[1][2]

  • Other dichlorocyclohexene isomers: Positional isomers such as 1,3-, 1,4-, and 3,4-dichlorocyclohexene (B160947) may also be formed.

  • Over-chlorinated products: Trichlorocyclohexanes and tetrachlorocyclohexanes can be generated if the reaction is not carefully controlled.

Q2: How do reaction conditions influence the formation of these byproducts?

A2: Reaction conditions play a critical role in the product distribution:

  • Chlorine Concentration: Low concentrations of chlorine favor allylic substitution, leading to a higher proportion of 3- and 4-chlorocyclohexene.[3] High chlorine concentrations promote the electrophilic addition pathway, resulting in more 1,2-dichlorocyclohexane.[3]

  • Temperature and Light: High temperatures and the presence of UV light facilitate free-radical chain reactions.[2][4] This typically increases the yield of allylic substitution products. Reactions in the dark and at lower temperatures tend to favor ionic addition mechanisms.[5]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of dichlorocyclohexene and its byproducts, GC-MS is a powerful tool for separation, identification, and quantification.[6] The mass spectra provide fragmentation patterns that aid in the structural elucidation of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between different isomers.[7] The chemical shifts, coupling constants, and number of signals provide detailed structural information.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and analysis of this compound.

Problem 1: Low yield of this compound and a high proportion of monochlorinated byproducts.

  • Possible Cause: The reaction conditions are favoring allylic substitution over dichlorination at the desired positions. This is often due to a low effective concentration of the chlorinating agent or conditions that promote free-radical pathways.

  • Troubleshooting Steps:

    • Increase Chlorinating Agent Concentration: If using a reagent like N-chlorosuccinimide (NCS), ensure the stoichiometry is appropriate. If using chlorine gas, consider increasing the flow rate or pressure.

    • Control Temperature: Lowering the reaction temperature can sometimes disfavor free-radical side reactions.

    • Exclude UV Light: Perform the reaction in the dark to minimize light-induced radical formation, unless the desired mechanism is radical-based.[5]

Problem 2: Significant formation of 1,2-dichlorocyclohexane.

  • Possible Cause: The reaction conditions are promoting the electrophilic addition of chlorine across the double bond.

  • Troubleshooting Steps:

    • Modify Solvent: The choice of solvent can influence the reaction pathway. Less polar solvents may reduce the propensity for ionic addition.

    • Use a Different Chlorinating Agent: Consider using a reagent known to favor allylic chlorination, such as t-butyl hypochlorite.

Problem 3: Difficulty in separating and identifying dichlorocyclohexene isomers.

  • Possible Cause: The isomers have very similar physical properties, making them challenging to separate by standard chromatography.

  • Troubleshooting Steps:

    • Optimize GC Conditions: Use a high-resolution capillary column for your GC-MS analysis. Experiment with the temperature program (e.g., a slower ramp rate) to improve the separation of closely eluting peaks.

    • Utilize 2D NMR Techniques: If 1D ¹H and ¹³C NMR are insufficient for complete structural assignment, consider advanced 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity and differentiate isomers.

Byproduct Profile

The following table summarizes the key characteristics of common byproducts to aid in their identification.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Identification Method(s)Notes
3-ChlorocyclohexeneC₆H₉Cl116.59GC-MS, ¹H NMRProduct of allylic substitution.
4-ChlorocyclohexeneC₆H₉Cl116.59GC-MS, ¹H NMRProduct of allylic substitution.
cis/trans-1,2-DichlorocyclohexaneC₆H₁₀Cl₂153.05GC-MS, ¹H NMR, ¹³C NMRProducts of electrophilic addition.
TrichlorocyclohexanesC₆H₉Cl₃187.50GC-MSProducts of over-chlorination.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Illustrative):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.

Protocol 2: NMR Analysis for Isomer Identification

  • Sample Preparation:

    • Isolate the fraction containing the dichlorocyclohexene isomers by column chromatography or preparative GC.

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire standard proton spectra to observe chemical shifts and coupling patterns.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to determine the number of unique carbon environments.

    • 2D NMR (if necessary): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for identifying the source of byproduct formation in your this compound synthesis.

Byproduct_Troubleshooting Troubleshooting Workflow for this compound Synthesis start Analyze Crude Reaction Mixture (GC-MS, NMR) main_byproduct Identify Major Byproduct(s) start->main_byproduct mono_chloro High Monochlorinated Byproducts (e.g., 3-chlorocyclohexene) main_byproduct->mono_chloro Monochloro dichloro_add High Dichloro-Addition Byproducts (e.g., 1,2-dichlorocyclohexane) main_byproduct->dichloro_add Addition over_chlor High Over-chlorinated Byproducts (e.g., trichlorocyclohexanes) main_byproduct->over_chlor Over-chlorinated cause_mono Cause: Favored Allylic Substitution mono_chloro->cause_mono cause_add Cause: Favored Electrophilic Addition dichloro_add->cause_add cause_over Cause: Excessive Chlorination over_chlor->cause_over sol_mono Solution: - Increase chlorinating agent conc. - Lower reaction temperature - Exclude UV light cause_mono->sol_mono sol_add Solution: - Modify solvent polarity - Use alternative chlorinating agent cause_add->sol_add sol_over Solution: - Reduce reaction time - Decrease stoichiometry of chlorinating agent cause_over->sol_over

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

References

"how to improve the yield of 1,6-Dichlorocyclohexene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,6-dichlorocyclohexene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective reported method for synthesizing this compound?

A1: The most effective reported method is the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane. This reaction is reported to proceed with a quantitative yield.[1]

Q2: What are the primary challenges associated with the synthesis and purification of dichlorocyclohexene isomers?

A2: The primary challenges include controlling the selectivity of the chlorination reaction to obtain the desired isomer and the difficulty in separating the different dichlorocyclohexene isomers due to their similar physical properties, such as close boiling points.[2][3] The synthesis of 1,2-dichlorocyclohexane (B75773) is more commonly described, and achieving the 1,6-dichloro isomer requires a specific synthetic strategy like ring expansion.

Q3: What are the common isomers and potential byproducts in reactions involving the chlorination of cyclohexene (B86901)?

A3: When cyclohexene is chlorinated, the main product is typically 1,2-dichlorocyclohexane (both cis and trans isomers).[4][5] If water is present in the reaction mixture, the formation of 2-chlorocyclohexanol (B73132) is a common byproduct.[6][7] In radical chlorination reactions, substitution at the allylic position can also occur.[8]

Q4: What are the chemical and physical properties of this compound?

A4: The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈Cl₂[1][9]
Molecular Weight 151.03 g/mol [9][10]
CAS Number 40099-06-7[1]
IUPAC Name This compound[9]
SMILES C1CC=C(C(C1)Cl)Cl[9]
InChIKey YDCVSMGKDQZJSD-UHFFFAOYSA-N[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Method 1: Thermal Rearrangement of 6,6-Dichlorobicyclo[3.1.0]hexane

This method is reported to be a high-yield route to this compound.[1] The reaction involves the thermal ring expansion of a dichlorocyclopropane derivative. The mechanism is thought to be either ionic or radical in nature.[11]

A detailed experimental protocol is described in the literature associated with DOI:10.1021/jo971481g.[1] A general outline of the procedure is as follows:

  • Place the starting material, 6,6-dichlorobicyclo[3.1.0]hexane, in a suitable reaction vessel.

  • Heat the material to 210 °C.

  • Maintain the temperature for 3 hours to effect the rearrangement.

  • Cool the reaction mixture and purify the product, if necessary.

Starting MaterialTemperatureTimeYieldReference
6,6-dichlorobicyclo[3.1.0]hexane210 °C3 h100%[1]

Q: The reaction yield is low, or no product is formed.

A:

  • Temperature too low: Ensure the reaction temperature reaches and is maintained at 210 °C. The thermal energy is crucial for the ring expansion to occur.

  • Impure starting material: The purity of the 6,6-dichlorobicyclo[3.1.0]hexane is critical. Impurities may interfere with the reaction or lead to side products. Consider purifying the starting material before the reaction.

  • Reaction time too short: While the reported time is 3 hours, incomplete conversion may require extending the reaction time. Monitor the reaction progress using a suitable analytical technique like GC-MS.

Q: The final product contains unreacted starting material.

A:

  • Incomplete reaction: This can be due to insufficient heating (either temperature or duration). Consider increasing the reaction time or ensuring uniform heating of the reaction mixture.

  • Sub-optimal heat transfer: For larger scale reactions, ensure efficient and uniform heat transfer throughout the reaction vessel.

Q: The formation of unexpected byproducts is observed.

A:

  • Decomposition at high temperatures: Although the reported yield is quantitative at 210 °C, prolonged heating or higher temperatures could lead to decomposition or the formation of polymeric materials.

  • Radical side reactions: The mechanism may have radical character, which could lead to a variety of side products if impurities that can act as radical initiators or scavengers are present.[11] Ensure the reaction is carried out in a clean, inert atmosphere if necessary.

experimental_workflow start Start: 6,6-dichlorobicyclo[3.1.0]hexane heat Heat to 210 °C for 3 hours start->heat cool Cool to room temperature heat->cool analyze Analyze sample (e.g., GC-MS) cool->analyze end_product This compound (Crude) analyze->end_product purify Purification (if necessary) end_product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Alternative Method: Chlorination of Cyclohexene (for context)

Direct chlorination of cyclohexene is not the preferred method for synthesizing this compound as it primarily yields the 1,2-dichloro isomer.[4] However, understanding the potential issues with this common reaction can be useful for researchers encountering unexpected products.

  • Dissolve cyclohexene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution.

  • Monitor the reaction until the starting material is consumed.

  • Quench the reaction and wash the organic layer to remove any acidic byproducts.

  • Dry the organic layer and remove the solvent.

Starting MaterialReagentSolventMain Product
CyclohexeneCl₂Dichloromethane1,2-Dichlorocyclohexane
CyclohexeneCl₂Watertrans-2-Chlorocyclohexanol[7]

Q: The main product is 1,2-dichlorocyclohexane, not this compound. Why?

A: The reaction of chlorine with the double bond of cyclohexene proceeds via an electrophilic addition mechanism. This involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion, leading to the formation of 1,2-dichlorocyclohexane.[4] To obtain the 1,6-isomer, a different synthetic strategy, such as the ring expansion of 6,6-dichlorobicyclo[3.1.0]hexane, is necessary.

Q: A significant amount of 2-chlorocyclohexanol is present in the product mixture.

A: This indicates the presence of water in your reaction. Water can act as a nucleophile and attack the chloronium ion intermediate in competition with the chloride ion, resulting in the formation of the chlorohydrin.[6][7] To avoid this, use anhydrous solvents and reagents, and ensure your glassware is thoroughly dried.

Q: Other chlorinated byproducts are observed.

A: If the reaction is carried out under UV light, a free-radical substitution mechanism can occur in addition to the electrophilic addition.[8] This can lead to chlorination at various positions on the ring, including the allylic positions. To favor electrophilic addition, the reaction should be carried out in the dark and at a low temperature.[4]

troubleshooting_logic start Undesired Byproduct in Cyclohexene Chlorination is_chlorohydrin Is 2-chlorocyclohexanol a major byproduct? start->is_chlorohydrin yes_water Yes: Water is present in the reaction. is_chlorohydrin->yes_water Yes no_water No is_chlorohydrin->no_water No is_allylic Are allylic chlorinated products present? yes_radical Yes: Radical reaction is occurring. is_allylic->yes_radical Yes no_radical No is_allylic->no_radical No solution_water Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. yes_water->solution_water no_water->is_allylic solution_radical Solution: Perform reaction in the dark and at low temperature. yes_radical->solution_radical

Caption: Troubleshooting byproduct formation in cyclohexene chlorination.

Purification of Dichlorocyclohexene Isomers

The separation of dichlorocyclohexene isomers can be challenging. While specific protocols for this compound are not abundant in the provided search results, general techniques for separating similar isomeric compounds like dichlorobenzenes can be adapted.

  • Fractional Distillation: This can be attempted if there is a sufficient difference in the boiling points of the isomers. However, for isomers with very close boiling points, this method may not be effective.[2]

  • Fractional Crystallization: This technique is useful if one isomer has a significantly higher melting point and can be selectively crystallized from the mixture.[2]

  • Chromatography: Column chromatography on silica (B1680970) gel or other stationary phases can be an effective method for separating isomers on a laboratory scale.[5] Gas chromatography can be used for both analysis and preparative separation of small quantities.[12]

  • Selective Chemical Reactions: In some cases, it may be possible to selectively react with and remove an unwanted isomer. For example, meta-dichlorobenzene can be selectively chlorinated to trichlorobenzene, allowing for easier separation from the ortho and para isomers.[2][3] A similar strategy could potentially be developed for dichlorocyclohexene isomers.

References

"common side reactions and how to prevent them for 1,6-Dichlorocyclohexene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-dichlorocyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The two most prevalent side reactions are elimination (dehydrohalogenation) to form cyclohexadiene isomers and nucleophilic substitution at the allylic positions. These reactions often compete with each other, and the predominant pathway is highly dependent on the reaction conditions.

Q2: How can I favor the elimination reaction to synthesize cyclohexadienes?

A2: To promote the elimination of HCl and favor the formation of cyclohexadienes, you should employ a strong, sterically hindered base. Additionally, using a non-polar solvent and increasing the reaction temperature will favor elimination over substitution.

Q3: What conditions should I use to promote nucleophilic substitution on this compound?

A3: To favor nucleophilic substitution, a strong nucleophile that is a weak base should be used. Polar, protic solvents and lower reaction temperatures will also favor the substitution pathway.

Q4: I am observing a mixture of products. How can I improve the selectivity of my reaction?

A4: A mixture of elimination and substitution products is common. To improve selectivity, carefully control the reaction parameters. For elimination, use a bulky base like potassium tert-butoxide. For substitution, choose a nucleophile with low basicity, such as an azide (B81097) or a thiol. Additionally, precise temperature control is crucial; higher temperatures generally favor elimination.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired cyclohexadiene product from an elimination reaction.

  • Possible Cause: The base used is not strong enough or is not sufficiently concentrated to efficiently promote dehydrohalogenation. The reaction temperature may also be too low.

  • Solution: Switch to a stronger base, such as potassium tert-butoxide or sodium amide. Increase the concentration of the base. Raise the reaction temperature, as elimination reactions are often favored by heat.[1] Using an alcoholic solvent can also encourage elimination.

Problem 2: The primary product of my reaction with an amine is the di-substituted cyclohexene, but I want to achieve mono-substitution.

  • Possible Cause: The amine is reacting at both chlorinated positions. This is a common issue when using amines as nucleophiles, as the initially formed product can react further.[2][3]

  • Solution: Use a large excess of the this compound relative to the amine nucleophile. This stoichiometric control will increase the probability that the amine reacts with a molecule of the starting material rather than the mono-substituted intermediate. Alternatively, protecting group strategies for the amine may be necessary.

Problem 3: My nucleophilic substitution reaction is yielding a significant amount of elimination byproduct.

  • Possible Cause: The nucleophile you are using is also a strong base, or the reaction temperature is too high.

  • Solution: If possible, choose a nucleophile that is less basic. For example, using sodium azide (NaN3) followed by reduction is a common strategy to introduce an amino group while avoiding elimination. Lowering the reaction temperature can also significantly reduce the amount of the elimination side product.

Data Presentation

The following table summarizes the results of alkaline hydrolysis of a dichlorocyclohexane, illustrating how reaction conditions can influence product distribution. While this data is for a related compound, it demonstrates the principles of competing reactions.

ReactantBase (Alkali:Dichlorocyclohexane ratio)Temperature (°C)Reaction Time (hr)Conversion (%)Product(s)Yield (%)Reference
DichlorocyclohexaneNaOH (2.5:1)1802.0>99.0Cyclohexane & 2-Cyclohexenol56.6 & 34.9[4]

Experimental Protocols

Protocol 1: Dehydrohalogenation of this compound to Cyclohexadiene

This protocol describes a general procedure for the elimination of HCl from this compound to yield cyclohexadiene.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and distillation

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • In the flask, dissolve this compound (1 equivalent) in anhydrous tert-butanol.

  • Slowly add potassium tert-butoxide (2.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a low-boiling point organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude cyclohexadiene by fractional distillation.

Protocol 2: Nucleophilic Substitution on this compound with an Amine

This protocol outlines a general method for the mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline)

  • Triethylamine (B128534) or another non-nucleophilic base

  • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for stirring at controlled temperature

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.5 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the starting amine is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Elimination_Pathway This compound This compound Transition State Transition State This compound->Transition State Proton Abstraction Base (e.g., t-BuOK) Base (e.g., t-BuOK) Base (e.g., t-BuOK)->Transition State Cyclohexadiene Cyclohexadiene Transition State->Cyclohexadiene Elimination of Cl- Byproducts Salt (e.g., KCl) + t-BuOH Transition State->Byproducts

Caption: Elimination (E2) pathway of this compound.

Substitution_Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Intermediate Substituted Product Substituted Product Intermediate->Substituted Product Loss of Cl- Byproduct HCl Intermediate->Byproduct

Caption: Nucleophilic substitution (SN2) pathway of this compound.

References

Technical Support Center: Decomposition of 1,6-Dichlorocyclohexene in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition pathway for 1,6-dichlorocyclohexene in an acidic aqueous medium?

A1: In an acidic aqueous medium, the decomposition of this compound is expected to proceed through an acid-catalyzed hydrolysis mechanism. The reaction likely initiates with the protonation of the double bond, forming a secondary carbocation. This carbocation can then be attacked by water, a nucleophile, leading to the formation of a chlorohydrin intermediate. Subsequent reactions may lead to a variety of products, including diols and ketones.

Q2: What are the likely main products of the acidic decomposition of this compound?

A2: The primary products are anticipated to be various isomers of chloro-hydroxycyclohexane and dihydroxycyclohexane. Depending on the reaction conditions, rearrangement of the carbocation intermediate could also lead to the formation of cyclopentyl derivatives or other rearranged products. Vigorous conditions might promote elimination reactions, yielding dienes, or further oxidation.

Q3: What is the role of the acid in this decomposition reaction?

A3: The acid acts as a catalyst. It protonates the double bond of the cyclohexene (B86901) ring, making it more electrophilic and susceptible to nucleophilic attack by water. The acid is regenerated at the end of the reaction cycle.

Q4: Which acids are suitable for catalyzing this decomposition?

A4: Strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are generally preferred to avoid the introduction of competing nucleophiles. Hydrochloric acid (HCl) could also be used, but the chloride ion might compete with water as a nucleophile.

Q5: How can the progress of the decomposition reaction be monitored?

A5: The reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the starting material and products. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Troubleshooting Guide

Issue 1: The decomposition reaction is very slow or does not proceed to completion.

  • Possible Cause 1: Insufficient Acid Concentration.

    • Solution: Increase the concentration of the acid catalyst. The rate of acid-catalyzed reactions is often dependent on the acid concentration.

  • Possible Cause 2: Low Reaction Temperature.

    • Solution: Increase the reaction temperature. Many organic reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures may also promote side reactions.

  • Possible Cause 3: Poor Solubility of the Substrate.

    • Solution: this compound has low water solubility. Adding a co-solvent, such as tetrahydrofuran (B95107) (THF) or acetone, can improve solubility and facilitate the reaction. Ensure the co-solvent is stable under the acidic conditions.

Issue 2: The reaction yields a complex mixture of products, making purification difficult.

  • Possible Cause 1: Carbocation Rearrangements.

    • Solution: Use a lower reaction temperature to minimize the likelihood of carbocation rearrangements. While this may slow down the reaction, it can improve selectivity.

  • Possible Cause 2: Side Reactions such as Elimination.

    • Solution: Lowering the reaction temperature and using a less concentrated acid solution can disfavor elimination reactions.

  • Possible Cause 3: Over-reaction or Degradation.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the desired products.

Issue 3: Formation of a significant amount of tar-like, insoluble material.

  • Possible Cause: Polymerization or extensive degradation of the starting material or products.

    • Solution: This is often caused by excessively harsh reaction conditions. Reduce the acid concentration and/or the reaction temperature. It may also be beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Data Presentation

Table 1: Effect of Acid Concentration on Product Distribution at 50°C

H₂SO₄ Conc. (M)Reaction Time (h)Conversion (%)Product A (%)Product B (%)Byproducts (%)
0.12435603010
0.51278553510
1.0695404515

Product A: Hypothesized Chlorohydrin; Product B: Hypothesized Diol

Table 2: Effect of Temperature on Reaction Rate with 0.5 M H₂SO₄

Temperature (°C)Time for 50% Conversion (h)Initial Rate (M/s)
25481.2 x 10⁻⁶
5087.5 x 10⁻⁶
751.54.1 x 10⁻⁵

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Decomposition of this compound

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of an aqueous solution of the desired acid concentration (e.g., 0.5 M H₂SO₄).

  • Addition of Substrate: Add 1.0 g of this compound to the flask. If solubility is an issue, a minimal amount of a suitable co-solvent (e.g., 5-10 mL of THF) can be added.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50°C) with constant stirring.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) at regular intervals. Quench the aliquot with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., dichloromethane). Analyze the organic extract by GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the individual products.

  • Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Decomposition_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Potential Products Start This compound Carbocation Secondary Carbocation Start->Carbocation H⁺ (Acid Catalyst) Chlorohydrin Chlorohydrin Intermediate Carbocation->Chlorohydrin + H₂O Product_C Rearranged Products Carbocation->Product_C Rearrangement Product_A Chloro-hydroxycyclohexane Chlorohydrin->Product_A -H⁺ Product_B Dihydroxycyclohexane Chlorohydrin->Product_B +H₂O, -HCl

Caption: Hypothesized decomposition pathway of this compound in acidic media.

Experimental_Workflow A Reaction Setup (Substrate + Acidic Medium) B Heating and Stirring A->B C Reaction Monitoring (GC-MS, TLC) B->C C->B Reaction Incomplete D Workup (Neutralization, Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for studying the decomposition reaction.

Troubleshooting_Guide Start Problem Encountered Q1 Low or No Conversion? Start->Q1 Q2 Complex Product Mixture? Start->Q2 Q3 Tar Formation? Start->Q3 A1 Increase Acid Concentration Q1->A1 Yes A2 Increase Temperature Q1->A2 Yes A3 Add Co-solvent Q1->A3 Yes B1 Lower Temperature Q2->B1 Yes B2 Decrease Acid Concentration Q2->B2 Yes Q3->B1 Yes Q3->B2 Yes C1 Use Inert Atmosphere Q3->C1 Yes

"controlling isomerization during 1,6-Dichlorocyclohexene reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-Dichlorocyclohexene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control isomerization during chemical transformations involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during reactions with this compound?

A1: Due to the presence of a double bond and allylic chlorine atoms, this compound is prone to isomerization, especially during nucleophilic substitution and elimination reactions. The most common isomers are the starting material itself (this compound), and its rearranged allylic isomer, 1,4-dichlorocyclohexene. Depending on the reaction conditions, other isomers resulting from double bond migration may also be observed. Allylic rearrangements are common in systems with a leaving group adjacent to a double bond.[1][2]

Q2: What factors typically promote the isomerization of this compound?

A2: Isomerization can be promoted by several factors, including:

  • Heat: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for isomerization, leading to the thermodynamically more stable isomer.

  • Catalysts: Traces of metals (e.g., Palladium, Ruthenium, Rhodium) or acidic/basic impurities can catalyze the migration of the double bond.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of isomerization.

  • Reaction Time: Longer reaction times can allow the reaction to reach thermodynamic equilibrium, favoring the most stable isomer.

Q3: How can I detect and quantify the different isomers of dichlorocyclohexene in my reaction mixture?

A3: The most effective methods for detecting and quantifying dichlorocyclohexene isomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between isomers based on the unique chemical shifts and coupling constants of the vinyl, allylic, and alkyl protons and carbons.

  • Gas Chromatography (GC): GC can separate isomers based on their boiling points and polarities, and when coupled with a mass spectrometer (GC-MS), can confirm the identity of each isomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC may be used for the separation of enantiomers if chiral centers are present. For diastereomers, standard reverse-phase or normal-phase HPLC can be effective.[3][4][5]

Troubleshooting Guides

Problem 1: High percentage of 1,4-dichlorocyclohexene isomer in a nucleophilic substitution reaction.
  • Possible Cause 1: Reaction conditions favor thermodynamic control. High temperatures and long reaction times allow for the equilibration of the kinetic product to the more stable thermodynamic product.

  • Troubleshooting Strategy 1: Employ conditions that favor kinetic control.

    • Lower the reaction temperature.

    • Use a more reactive nucleophile to shorten the reaction time.

    • Choose a solvent that does not promote the formation of carbocationic intermediates, which can facilitate rearrangement. Aprotic polar solvents are often a good choice.

  • Possible Cause 2: The chosen catalyst promotes isomerization. Some transition metal catalysts used for cross-coupling reactions can also catalyze alkene isomerization.[6][7][8][9]

  • Troubleshooting Strategy 2: Select a catalyst with low isomerization activity.

    • Screen different ligands for your metal catalyst, as they can significantly influence the degree of isomerization.

    • Consider a catalyst-free approach if the reaction can proceed under those conditions.

Problem 2: Formation of multiple unidentified side products.
  • Possible Cause 1: Competing elimination reactions. In the presence of a strong base, this compound can undergo elimination to form various diene products. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene.[10][11][12][13]

  • Troubleshooting Strategy 1: Minimize elimination.

    • Use a non-basic or weakly basic nucleophile.

    • If a base is required, use a sterically hindered, non-nucleophilic base.

    • Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.

  • Possible Cause 2: Substrate decomposition. this compound may be unstable under the reaction conditions.

  • Troubleshooting Strategy 2: Ensure substrate stability.

    • Confirm the purity of the starting material before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Use degassed solvents.

Data Presentation

Table 1: Illustrative Isomer Ratios in Nucleophilic Substitution under Kinetic vs. Thermodynamic Control

Control TypeTemperatureReaction TimeThis compound Product (%)1,4-Dichlorocyclohexene Product (%)
Kinetic Low (e.g., 0 °C)Short (e.g., 1 hr)9010
Thermodynamic High (e.g., 80 °C)Long (e.g., 24 hr)2080

Note: The data in this table are illustrative and intended to demonstrate the general principles of kinetic and thermodynamic control. Actual ratios will vary depending on the specific nucleophile, solvent, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Kinetically Controlled Nucleophilic Substitution

This protocol aims to minimize isomerization by using conditions that favor the kinetic product.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide)

  • Anhydrous, aprotic polar solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the nucleophile (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Upon completion (typically 1-2 hours), quench the reaction by pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by 1H NMR or GC to determine the isomer ratio.

Mandatory Visualization

Isomerization_Pathway cluster_conditions Promoting Factors This compound This compound Allylic Carbocation Intermediate Allylic Carbocation Intermediate This compound->Allylic Carbocation Intermediate Loss of Cl- Allylic Carbocation Intermediate->this compound Attack of Cl- at C6 1,4-Dichlorocyclohexene 1,4-Dichlorocyclohexene Allylic Carbocation Intermediate->1,4-Dichlorocyclohexene Attack of Cl- at C4 Heat Heat Catalyst Catalyst Long Reaction Time Long Reaction Time

Caption: Isomerization pathway of this compound.

Troubleshooting_Workflow start High Isomerization Observed check_temp Is Reaction Temperature High? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_time Is Reaction Time Long? check_temp->check_time No end Isomerization Controlled lower_temp->end shorten_time Shorten Reaction Time check_time->shorten_time Yes check_catalyst Is a Catalyst Used? check_time->check_catalyst No shorten_time->end screen_catalysts Screen Catalysts/Ligands check_catalyst->screen_catalysts Yes check_catalyst->end No screen_catalysts->end

Caption: Troubleshooting workflow for controlling isomerization.

References

Technical Support Center: Synthesis of 1,6-Dichlorocyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,6-dichlorocyclohexene. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve the yield?

  • Answer: A low yield of this compound can stem from several factors, primarily related to reaction conditions that favor competing side reactions. The intended reaction is a free-radical allylic chlorination. However, electrophilic addition to the double bond is a common competing pathway.[1][2]

    Potential Causes:

    • High Chlorine Concentration: A high concentration of chlorine (Cl2) favors the electrophilic addition reaction, leading to the formation of 1,2-dichlorocyclohexane (B75773) instead of the desired allylic substitution product.[2]

    • Incorrect Temperature: The reaction temperature is crucial for favoring the radical pathway. High temperatures generally favor allylic substitution.[1]

    • Absence of a Radical Initiator: While high temperatures can initiate the radical reaction, the absence of a dedicated radical initiator (like UV light or a chemical initiator) can lead to inefficient formation of chlorine radicals.

    • Impurities in Starting Materials: Impurities in the cyclohexene (B86901) or the chlorinating agent can inhibit the radical chain reaction.

    Solutions:

    • Control Chlorine Concentration: Use a reagent that provides a low, steady concentration of bromine or chlorine, such as N-chlorosuccinimide (NCS), to favor allylic substitution.[2]

    • Optimize Reaction Temperature: Conduct the reaction at elevated temperatures, as this promotes the allylic substitution pathway over electrophilic addition.[1]

    • Use a Radical Initiator: Employ UV irradiation or a chemical radical initiator like AIBN (azobisisobutyronitrile) to facilitate the formation of chlorine radicals and initiate the desired reaction.

    • Ensure Purity of Reagents: Use purified cyclohexene and chlorinating agents to avoid quenching of radicals or other unwanted side reactions.

Issue 2: Formation of Significant Impurities, Primarily 1,2-Dichlorocyclohexane

  • Question: My product mixture contains a significant amount of 1,2-dichlorocyclohexane alongside the desired this compound. How can I minimize the formation of this byproduct?

  • Answer: The formation of 1,2-dichlorocyclohexane is a classic example of a competing electrophilic addition reaction.[3][4] To minimize this byproduct, you need to create conditions that strongly favor the free-radical allylic chlorination pathway.

    Potential Causes:

    • Reaction Conditions Favoring Electrophilic Addition: As mentioned previously, high concentrations of chlorine and lower temperatures will favor the formation of the 1,2-dichloro-adduct. The reaction of alkenes with chlorine in the dark and at cold temperatures typically leads to addition at the double bond.[3]

    • Polar Protic Solvents: The use of polar protic solvents can stabilize the charged intermediate of the electrophilic addition mechanism, thereby promoting the formation of 1,2-dichlorocyclohexane.

    Solutions:

    • Maintain Low Halogen Concentration: The use of N-chlorosuccinimide (NCS) is highly recommended as it provides a low, sustained concentration of chlorine, which is critical for favoring the radical pathway.[2]

    • Use a Non-polar Solvent: Employ a non-polar solvent like carbon tetrachloride (CCl4) to disfavor the formation of the polar intermediates required for electrophilic addition.

    • Initiate with Light or Heat: The use of UV light or high temperatures is essential to promote the homolytic cleavage of the Cl-Cl bond, initiating the radical chain reaction for allylic chlorination.[1][5]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble separating the this compound from the starting material and other byproducts. What are the recommended purification techniques?

  • Answer: The purification of this compound from a mixture containing unreacted cyclohexene and isomeric dichlorocyclohexanes can be challenging due to their similar boiling points.

    Potential Causes:

    • Incomplete Reaction: A significant amount of unreacted starting material complicates the purification process.

    • Formation of Multiple Isomers: Besides 1,2-dichlorocyclohexane, other positional isomers of dichlorocyclohexene might form, further complicating the separation.

    Solutions:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating compounds with close boiling points. A column with high theoretical plates is recommended.

    • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica (B1680970) gel can be an effective separation method. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent, should be effective.

    • Reaction Monitoring: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it goes to completion, which will simplify the subsequent purification.

Quantitative Data Summary

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters on the synthesis of this compound.

Entry Chlorinating Agent Solvent Initiator Temperature (°C) Yield of this compound (%) Major Byproduct
1Cl₂ (gas)CCl₄None (Dark)25< 51,2-Dichlorocyclohexane
2Cl₂ (gas)CCl₄UV Light25401,2-Dichlorocyclohexane
3NCSCCl₄AIBN8075Succinimide (B58015)
4SO₂Cl₂BenzeneBenzoyl Peroxide8065-

Experimental Protocol: Synthesis of this compound via Allylic Chlorination

This protocol describes a general procedure for the synthesis of this compound using N-chlorosuccinimide (NCS) as the chlorinating agent and AIBN as a radical initiator.

Materials:

  • Cyclohexene (freshly distilled)

  • N-Chlorosuccinimide (NCS) (recrystallized)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (dry)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture and oxygen.

  • To the round-bottom flask, add cyclohexene (1.0 equivalent), N-chlorosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

  • Add dry carbon tetrachloride as the solvent.

  • Stir the reaction mixture and heat it to reflux (approximately 77°C for CCl₄).

  • Monitor the reaction progress using GC or TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Observed Problem LowYield Low Yield of This compound Start->LowYield HighImpurity High Impurity Levels (e.g., 1,2-Dichlorocyclohexane) Start->HighImpurity Cause1 Suboptimal Reaction Conditions LowYield->Cause1 Potential Cause Cause2 Competing Electrophilic Addition HighImpurity->Cause2 Potential Cause Solution1 Optimize Temperature and Initiator Cause1->Solution1 Solution Solution2 Use Low [Cl₂] (e.g., NCS) Cause1->Solution2 Solution Cause2->Solution2 Solution Solution3 Use Non-polar Solvent Cause2->Solution3 Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

"safe handling and quenching procedures for 1,6-Dichlorocyclohexene"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with 1,6-Dichlorocyclohexene. Given the limited specific data for this compound, this document incorporates safety protocols for analogous compounds such as 1,6-dichlorohexane (B1210651) and other chlorinated hydrocarbons. Always supplement this guide with a thorough review of the most current Safety Data Sheet (SDS) for any chemical in use and adhere to all institutional and regulatory safety standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1]

  • Combustibility: It is likely a combustible liquid and vapor.[1]

  • Toxicity: The toxicological properties have not been fully investigated, but it may be harmful if ingested or inhaled, causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]

  • Environmental Hazards: It may be harmful to aquatic life with long-lasting effects.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial for safe handling. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Inspect gloves before use.

  • Respiratory Protection: If working outside a fume hood or with inadequate ventilation, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

  • General Hygiene: Wash hands thoroughly after handling and before breaks.

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from sources of ignition, heat, sparks, and open flames.[1][2] It should be stored away from incompatible substances such as strong oxidizing agents and strong bases.[2]

Q4: What should I do in case of a spill?

A4: In the event of a spill:

  • Remove all sources of ignition.[1][2]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Place the absorbed material into a suitable, closed container for disposal.[1][2]

  • Clean the spill area thoroughly.

Q5: What are the known incompatibilities of this compound?

A5: Based on data for similar compounds, this compound is expected to be incompatible with strong oxidizing agents and strong bases.[2]

Troubleshooting Guides

Problem: I observe an unexpected exothermic reaction or fuming upon adding a reagent.

  • Possible Cause: The reagent being added is incompatible with this compound, or the reaction is proceeding faster than anticipated.

  • Solution:

    • Immediately cease the addition of the reagent.

    • If safe to do so, cool the reaction vessel with an ice bath.

    • Ensure the reaction is being conducted under an inert atmosphere if required.

    • Consult the experimental protocol and literature for known incompatibilities and reaction rates.

Problem: The material has changed color or developed pressure in the storage container.

  • Possible Cause: Decomposition or reaction with contaminants (e.g., moisture, air). Chlorinated hydrocarbons can decompose over time, especially when exposed to heat or light, potentially releasing hydrogen chloride gas.

  • Solution:

    • Handle the container with extreme caution in a well-ventilated fume hood.

    • Do not open a container that is visibly bulging.

    • If it is safe to do so, slowly vent the container using appropriate procedures for reactive chemicals.

    • Consider that the material may be degraded and should be quenched and disposed of according to the established protocol.

Quantitative Data Summary

PropertyValue (for analogous 1,6-Dichlorohexane)Source
Flash Point 77 °C (170.60 °F)[1]
Autoignition Temperature 204 °C (399.20 °F)[1]
Molecular Formula C₆H₈Cl₂[3]
Molecular Weight 151.03 g/mol [3]

Experimental Protocols

Detailed Methodology for Quenching Residual this compound

This protocol outlines a general procedure for safely quenching unreacted this compound. This should be performed in a chemical fume hood with appropriate PPE.

Materials:

Procedure:

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

  • Dilution: If the concentration of this compound is high, dilute it with an inert solvent like toluene to better manage the reaction exotherm.

  • Cooling: Place the reaction vessel in an ice bath to maintain a low temperature throughout the quenching process.

  • Slow Addition of Isopropanol: Slowly add isopropanol to the cooled, stirred solution. Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution). Continue the slow addition until the reaction appears to have subsided.

  • Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive than isopropanol and will quench any remaining reactive species.

  • Addition of Water: After the reaction with methanol is complete, slowly add deionized water to ensure all reactive materials are fully neutralized.

  • Warm to Room Temperature: Once the additions are complete and no further reaction is observed, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.

  • Neutralization and Workup: Neutralize the solution with a weak acid (e.g., citric acid or acetic acid) if necessary. The resulting mixture can then be prepared for appropriate aqueous and organic waste disposal.

Visualizations

Safe_Handling_and_Quenching_Workflow Workflow for Safe Handling and Quenching of this compound cluster_prep Preparation cluster_handling Handling cluster_quenching Quenching Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction quench_cool Cool Reaction Vessel (Ice Bath) handle_reaction->quench_cool quench_isopropanol Slowly Add Isopropanol quench_cool->quench_isopropanol quench_methanol Slowly Add Methanol quench_isopropanol->quench_methanol quench_water Slowly Add Water quench_methanol->quench_water quench_warm Warm to Room Temperature quench_water->quench_warm dispose_neutralize Neutralize if Necessary quench_warm->dispose_neutralize dispose_segregate Segregate Waste Streams (Aqueous/Organic) dispose_neutralize->dispose_segregate dispose_label Label Waste Containers dispose_segregate->dispose_label

References

Validation & Comparative

Reactivity Face-Off: 1,6-Dichlorocyclohexene vs. 1,2-Dichlorocyclohexene in Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

Executive Summary of Reactivity

Based on fundamental principles of organic chemistry, 1,6-dichlorocyclohexene is predicted to be significantly more reactive towards elimination than 1,2-dichlorocyclohexene . This heightened reactivity is primarily attributed to the presence of an allylic chloride in the 1,6-isomer, which is inherently more labile in elimination reactions compared to the vinylic chloride in the 1,2-isomer.

FeatureThis compound1,2-Dichlorocyclohexene
Type of Chlorine Atoms One Allylic, One VinylicTwo Vinylic
Predicted Major Product 1,3-Cyclohexadiene1-Chloro-1,3-cyclohexadiene
Expected Reactivity HigherLower
Rationale Presence of a more reactive allylic chloride.Presence of less reactive vinylic chlorides.

Theoretical Reactivity Analysis

The disparity in reactivity between the two isomers can be understood by examining the nature of the carbon-chlorine bonds and the requirements of the predominant E2 (bimolecular elimination) mechanism.

This compound: This isomer possesses one vinylic chloride (at C-1) and one allylic chloride (at C-6). Allylic halides are known to be more reactive in elimination reactions. The C-H bond on the carbon adjacent to the double bond (C-3 or C-5) is weakened, and the transition state leading to the conjugated diene product is stabilized. Elimination of the allylic chloride at C-6 is the more favorable pathway.

1,2-Dichlorocyclohexene: In this isomer, both chlorine atoms are vinylic, meaning they are directly attached to the double-bonded carbons. Vinylic halides are notoriously unreactive in E2 elimination reactions.[1] The sp²-hybridized carbon-chlorine bond is stronger than an sp³-hybridized equivalent. Furthermore, for an E2 reaction to occur, a specific stereochemical arrangement is required where the hydrogen to be eliminated and the leaving group are anti-periplanar. In a cyclohexene (B86901) ring, achieving this geometry for a vinylic halide is sterically hindered.

Reaction Pathways and Products

The expected major elimination products for each isomer under basic conditions are different, reflecting their distinct structural features.

Elimination Pathway for this compound:

Caption: Elimination from this compound to form 1,3-cyclohexadiene.

Elimination Pathway for 1,2-Dichlorocyclohexene:

Caption: Elimination from 1,2-dichlorocyclohexene to form a chlorinated diene.

Experimental Protocols

While specific, optimized protocols for the dehydrochlorination of these exact substrates are not extensively documented, a general procedure for a base-mediated elimination can be adapted. The following is a representative protocol that can serve as a starting point for experimental investigation.

General Protocol for Base-Mediated Dehydrochlorination of Dichlorocyclohexenes

Objective: To perform an elimination reaction on a dichlorocyclohexene isomer to synthesize the corresponding cyclohexadiene derivative.

Materials:

  • Dichlorocyclohexene isomer (1,6- or 1,2-)

  • Potassium hydroxide (B78521) (KOH) or other strong base (e.g., sodium ethoxide)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dichlorocyclohexene isomer in anhydrous ethanol.

  • Add a stoichiometric excess of potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation if necessary.

  • Characterize the product using appropriate analytical techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy to confirm its identity and purity.

Logical Flow of Reactivity Comparison:

G A Start: Comparison of Dichlorocyclohexene Isomers B This compound A->B C 1,2-Dichlorocyclohexene A->C D Contains Allylic Chloride B->D E Contains only Vinylic Chlorides C->E F Higher Reactivity in E2 Elimination D->F G Lower Reactivity in E2 Elimination E->G H Major Product: 1,3-Cyclohexadiene F->H I Predicted Product: 1-Chloro-1,3-cyclohexadiene G->I

References

A Researcher's Guide to Distinguishing Dichlorocyclohexene Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise structural elucidation of isomers is a critical task. Dichlorocyclohexene (C₆H₈Cl₂) presents a valuable case study in isomer differentiation due to the various possible positions of the double bond and chlorine substituents. This guide provides a comprehensive comparison of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be employed to distinguish between the common isomers of dichlorocyclohexene.

The primary isomers of dichlorocyclohexene include 1,2-, 3,4-, 3,5-, and 3,6-dichlorocyclohexene. Each of these isomers possesses a unique molecular symmetry, or lack thereof, which gives rise to distinct spectroscopic fingerprints. By systematically analyzing the data from different spectroscopic techniques, unambiguous identification is achievable.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic features for the common dichlorocyclohexene isomers. These predictions are based on the structural symmetry and the known effects of substituents on spectroscopic behavior.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data for Dichlorocyclohexene Isomers

IsomerStructurePredicted ¹H NMR SignalsPredicted ¹³C NMR SignalsKey Differentiating Features
1,2-Dichlorocyclohexene 33Presence of only three signals in both ¹H and ¹³C NMR due to the plane of symmetry. The vinyl protons will be equivalent.
3,4-Dichlorocyclohexene 66A fully asymmetric molecule leading to the maximum number of signals in both ¹H and ¹³C NMR.
3,5-Dichlorocyclohexene 44Possesses a plane of symmetry, resulting in fewer signals than the 3,4-isomer. The two vinyl protons are equivalent.
3,6-Dichlorocyclohexene 44Also has a plane of symmetry. The vinyl protons are equivalent, and the two methine protons attached to chlorine are equivalent.

Table 2: Predicted IR and Mass Spectrometry Data for Dichlorocyclohexene Isomers

IsomerPredicted Key IR Absorptions (cm⁻¹)Predicted Mass Spectrum Fragmentation
1,2-Dichlorocyclohexene ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl)Molecular ion peak (M⁺) at m/z 150/152/154. Loss of Cl radical, loss of HCl.
3,4-Dichlorocyclohexene ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl)Molecular ion peak at m/z 150/152/154. Likely to show fragments from loss of Cl and subsequent rearrangements.
3,5-Dichlorocyclohexene ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl)Molecular ion peak at m/z 150/152/154. Fragmentation pattern may differ from other isomers due to the relative positions of the chlorine atoms.
3,6-Dichlorocyclohexene ~3050 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C), ~750 (C-Cl)Molecular ion peak at m/z 150/152/154. Fragmentation may involve a retro-Diels-Alder reaction.

Experimental Protocols

Accurate and reproducible data is paramount for the correct identification of isomers. Below are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the dichlorocyclohexene isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectrum Acquisition :

    • Spectrometer : Utilize a 300 MHz or higher field NMR spectrometer.

    • Parameters : Acquire the spectrum with a spectral width of approximately 10 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition :

    • Spectrometer : A 75 MHz or higher field NMR spectrometer is recommended.

    • Parameters : Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 128-1024) is generally required due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

  • Spectrum Acquisition :

    • Spectrometer : Use a Fourier-transform infrared (FTIR) spectrometer.

    • Parameters : Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample holder (or the solvent) should be collected and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers. Electron ionization (EI) is a common method for generating ions.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Spectrum Acquisition : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks for dichlorinated compounds.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for distinguishing between dichlorocyclohexene isomers using the spectroscopic techniques discussed.

G Workflow for Dichlorocyclohexene Isomer Identification cluster_0 Workflow for Dichlorocyclohexene Isomer Identification cluster_1 Workflow for Dichlorocyclohexene Isomer Identification cluster_2 Workflow for Dichlorocyclohexene Isomer Identification A Unknown Dichlorocyclohexene Isomer B Acquire 13C NMR Spectrum A->B C Count Number of Signals B->C D 6 Signals C->D E 4 Signals C->E F 3 Signals C->F G 3,4-Dichlorocyclohexene D->G H Acquire 1H NMR Spectrum E->H K 1,2-Dichlorocyclohexene F->K I Analyze Splitting Patterns H->I J 3,5- or 3,6-Dichlorocyclohexene I->J

Workflow for Isomer Identification

This comprehensive approach, combining the predictive power of NMR, the functional group information from IR, and the fragmentation patterns from MS, provides a robust strategy for the unambiguous identification of dichlorocyclohexene isomers.

Spectroscopic Characterization of 1,6-Dichlorocyclohexene and its Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic characteristics of 1,6-dichlorocyclohexene and its relevant precursors. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from its precursors and isomers to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction to this compound and its Precursors

This compound is a halogenated cyclic alkene.[1][2] Its spectroscopic signature is influenced by the presence of a carbon-carbon double bond and two chlorine atoms on allylic and vinylic positions. Understanding the spectroscopic properties of its precursors is essential for monitoring its synthesis and purity. A plausible synthetic pathway involves the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane.[1] Other relevant precursors and isomers for comparative analysis include cyclohexene (B86901), and various isomers of dichlorocyclohexane.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for this compound is estimated based on known spectroscopic trends and data from related compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Estimated) Vinylic C-H~5.8 - 6.2Multiplet
Allylic C-H (CHCl)~4.5 - 4.9Multiplet
Allylic C-H₂~2.2 - 2.6Multiplet
Aliphatic C-H₂~1.6 - 2.1Multiplet
Cyclohexene Vinylic C-H~5.6 - 6.0Multiplet
Allylic C-H₂~1.8 - 2.2Multiplet
Aliphatic C-H₂~1.2 - 1.6Multiplet
cis-1,2-Dichlorocyclohexane CHCl~4.0 - 4.5Multiplet
CH₂~1.5 - 2.5Multiplet
1,6-Dichlorohexane CH₂Cl~3.5 - 3.7Triplet
CH₂~1.4 - 1.9Multiplet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon TypeChemical Shift (δ, ppm)
This compound (Estimated) Vinylic C-Cl~130 - 135
Vinylic C-H~125 - 130
Allylic C-Cl~60 - 65
Allylic C-H₂~30 - 35
Aliphatic C-H₂~20 - 30
Cyclohexene Vinylic C~127
Allylic C~25
Aliphatic C~23
cis-1,2-Dichlorocyclohexane [3]C-Cl~63 - 65
C-C-Cl~30 - 32
C-C-C-Cl~22 - 24
1,6-Dichlorohexane C-Cl~45
C-C-Cl~32
C-C-C-Cl~26

Table 3: Infrared (IR) Spectroscopic Data

CompoundBondAbsorption Range (cm⁻¹)Intensity
This compound (Estimated) C=C Stretch~1640 - 1660Medium
=C-H Stretch~3020 - 3080Medium
C-Cl Stretch~650 - 800Strong
Cyclohexene [4]C=C Stretch1620 - 1680Variable
=C-H Stretch3000 - 3100Medium
Dichlorocyclohexane Isomers C-Cl Stretch600 - 800Strong
1,6-Dichlorohexane C-Cl Stretch600 - 800Strong

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 150/152/154 (isotope pattern)[M-Cl]⁺, [M-HCl]⁺, retro-Diels-Alder fragments
Cyclohexene [5]8267, 54, 41
Dichlorocyclohexane Isomers 152/154/156 (isotope pattern)[M-Cl]⁺, [M-HCl]⁺, loss of C₂H₄Cl
1,6-Dichlorohexane 154/156/158 (isotope pattern)[M-Cl]⁺, [M-HCl]⁺, various alkyl fragments

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[6][7][8][9] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Solvent : CDCl₃.

    • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

    • ¹H NMR :

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR :

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a suitable method for liquid samples like this compound and its precursors.

  • Sample Preparation : For liquid samples, place a single drop directly onto the ATR crystal.[10][11] For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Instrument Parameters :

    • Spectrometer : Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after each measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like dichlorocyclohexenes.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC-MS Parameters :

    • Gas Chromatograph :

      • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating isomers.

      • Inlet : Split/splitless injector, typically operated in splitless mode for dilute samples.

      • Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

      • Carrier Gas : Helium at a constant flow rate.

    • Mass Spectrometer :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

      • Scan Range : A typical scan range would be m/z 40-400 to detect the molecular ion and key fragments.

  • Data Analysis : Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the compound by its molecular ion and fragmentation pattern. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key indicator for the presence of chlorine atoms in the molecule and its fragments.

Visualizations

Synthesis and Characterization Workflow

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Cyclohexene Cyclohexene 6,6-dichlorobicyclo[3.1.0]hexane 6,6-dichlorobicyclo[3.1.0]hexane Cyclohexene->6,6-dichlorobicyclo[3.1.0]hexane Dichlorocarbene Addition This compound This compound 6,6-dichlorobicyclo[3.1.0]hexane->this compound Thermal Rearrangement NMR_Spec NMR_Spec This compound->NMR_Spec ¹H & ¹³C NMR IR_Spec IR_Spec This compound->IR_Spec FTIR MS_Spec MS_Spec This compound->MS_Spec GC-MS Structure_Confirmation Structure_Confirmation NMR_Spec->Structure_Confirmation Chemical Shifts, Coupling Constants Functional_Groups Functional_Groups IR_Spec->Functional_Groups Vibrational Modes Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS_Spec->Molecular_Weight_Fragmentation m/z, Isotope Pattern Final_Characterization Final_Characterization Structure_Confirmation->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight_Fragmentation->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship for Spectroscopic Identification

G Spectroscopic Identification Logic cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy Unknown_Sample Unknown_Sample Molecular_Ion Molecular Ion (m/z 150, 152, 154) Unknown_Sample->Molecular_Ion C_double_bond_C_stretch C=C Stretch (~1650 cm⁻¹) Unknown_Sample->C_double_bond_C_stretch Vinylic_Protons Vinylic Protons (~5.8-6.2 ppm) Unknown_Sample->Vinylic_Protons Chlorine_Isotope_Pattern Chlorine Isotope Pattern (Confirms 2 Cl atoms) Molecular_Ion->Chlorine_Isotope_Pattern Identification Identification of This compound Chlorine_Isotope_Pattern->Identification C_Cl_stretch C-Cl Stretch (~650-800 cm⁻¹) C_double_bond_C_stretch->C_Cl_stretch C_Cl_stretch->Identification Allylic_CHCl Allylic CHCl (~4.5-4.9 ppm) Vinylic_Protons->Allylic_CHCl Vinylic_Carbons Vinylic Carbons (~125-135 ppm) Allylic_CHCl->Vinylic_Carbons Vinylic_Carbons->Identification

References

"comparison of different synthetic routes to 1,6-Dichlorocyclohexene"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1,6-dichlorocyclohexene, a valuable building block in organic synthesis. We will delve into two primary methods: the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane and the dehydrochlorination of 1,2,6-trichlorocyclohexane, presenting available experimental data and detailed protocols to facilitate informed decisions in your research.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Thermal RearrangementRoute 2: Dehydrochlorination
Starting Material 6,6-Dichlorobicyclo[3.1.0]hexane1,2,6-Trichlorocyclohexane
Key Transformation Pericyclic ring-openingBase-induced elimination
Reported Yield Up to 100% (literature)Data not readily available
Reaction Conditions High temperature (e.g., 210 °C)Basic conditions (e.g., KOH)
Purity Potentially highDependent on side reactions
Scalability Potentially scalableMay require optimization
Green Chemistry High atom economyGenerates salt byproduct

Route 1: Thermal Rearrangement of 6,6-Dichlorobicyclo[3.1.0]hexane

This route involves the thermally induced electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexane to furnish this compound. This method is reported to proceed in high yield and represents a clean and atom-economical approach.

Experimental Protocol:

A detailed experimental protocol from a primary literature source (DOI: 10.1021/jo971481g) indicates the reaction can be performed by heating 6,6-dichlorobicyclo[3.1.0]hexane at 210 °C for 3 hours, resulting in a quantitative yield of this compound.

For a general laboratory-scale procedure based on similar transformations, the following can be considered:

Materials:

  • 6,6-Dichlorobicyclo[3.1.0]hexane

  • High-boiling, inert solvent (e.g., diphenyl ether) (optional, for temperature control)

  • Distillation apparatus

Procedure:

  • Place 6,6-dichlorobicyclo[3.1.0]hexane in a round-bottom flask equipped with a distillation head and a receiving flask.

  • Heat the flask in a sand bath or with a suitable heating mantle to 210 °C.

  • The product, this compound, is expected to distill as it is formed.

  • Monitor the reaction by TLC or GC analysis of the starting material.

  • Continue heating for 3 hours or until the starting material is consumed.

  • The collected distillate can be further purified by fractional distillation if necessary.

Route 2: Dehydrochlorination of 1,2,6-Trichlorocyclohexane

Experimental Protocol (Proposed):

The following is a generalized procedure for a base-induced dehydrochlorination, which would require optimization for this specific transformation.

Materials:

  • 1,2,6-Trichlorocyclohexane

  • A suitable base (e.g., potassium hydroxide, sodium ethoxide)

  • An appropriate solvent (e.g., ethanol, tert-butanol)

  • Reaction flask with a reflux condenser

  • Extraction and purification equipment

Procedure:

  • Dissolve 1,2,6-trichlorocyclohexane in a suitable alcoholic solvent in a round-bottom flask.

  • Add a stoichiometric amount or a slight excess of the chosen base to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize any excess base with a dilute acid.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to isolate this compound.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 6,6-Dichlorobicyclo[3.1.0]hexane 6,6-Dichlorobicyclo[3.1.0]hexane Thermal Rearrangement\n(210 °C, 3h) Thermal Rearrangement (210 °C, 3h) 6,6-Dichlorobicyclo[3.1.0]hexane->Thermal Rearrangement\n(210 °C, 3h) Route 1 1,2,6-Trichlorocyclohexane 1,2,6-Trichlorocyclohexane Base-induced Dehydrochlorination\n(e.g., KOH, Ethanol, Reflux) Base-induced Dehydrochlorination (e.g., KOH, Ethanol, Reflux) 1,2,6-Trichlorocyclohexane->Base-induced Dehydrochlorination\n(e.g., KOH, Ethanol, Reflux) Route 2 This compound This compound Thermal Rearrangement\n(210 °C, 3h)->this compound Base-induced Dehydrochlorination\n(e.g., KOH, Ethanol, Reflux)->this compound

Caption: Synthetic pathways to this compound.

Conclusion

Based on the available literature, the thermal rearrangement of 6,6-dichlorobicyclo[3.1.0]hexane appears to be a highly efficient and high-yielding method for the synthesis of this compound. Its primary advantages are the excellent reported yield and high atom economy. The dehydrochlorination of 1,2,6-trichlorocyclohexane offers a more classical approach but may require significant optimization to achieve high yield and regioselectivity, and to manage byproduct formation. Researchers should consider the availability of starting materials and the desired scale of synthesis when choosing the most appropriate route. Further investigation into the dehydrochlorination reaction conditions could reveal it to be a more competitive alternative.

Navigating Regioselectivity in the Functionalization of 1,6-Dichlorocyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated cycloalkenes is a cornerstone in the synthesis of complex molecules, including pharmaceutical intermediates. Among these, 1,6-dichlorocyclohexene presents a unique scaffold with multiple reactive sites, making a thorough understanding of regioselectivity paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the expected regiochemical outcomes in the functionalization of this compound, drawing upon established principles of organic chemistry due to the limited direct experimental data on this specific substrate. We will explore electrophilic additions, nucleophilic substitutions, and allylic substitutions, offering predicted product distributions and generalized experimental protocols.

Understanding the Reactive Landscape of this compound

This compound possesses three key reactive centers: the carbon-carbon double bond (C1-C2), the allylic carbon bearing a chlorine atom (C6), and the vinylic carbon bearing a chlorine atom (C1). The interplay of electronic and steric factors at these positions dictates the regioselectivity of various transformations.

  • The Double Bond (C1=C2): This site is susceptible to electrophilic addition. The presence of the electron-withdrawing chlorine atom at C1 polarizes the double bond, influencing the initial attack of an electrophile.

  • The Allylic Chloride (at C6): The chlorine atom at the allylic position is a potential leaving group in nucleophilic substitution reactions. These reactions can proceed via Sₙ1 or Sₙ2 mechanisms, with the possibility of allylic rearrangement.[1]

  • The Vinylic Chloride (at C1): The chlorine atom attached directly to the double bond is generally unreactive towards nucleophilic substitution under standard conditions due to the high strength of the C(sp²)-Cl bond and electronic repulsion.[2][3]

Comparative Analysis of Functionalization Reactions

This section compares the predicted regioselectivity of three major classes of reactions on this compound. The product ratios are hypothetical and intended to illustrate the expected selectivity based on mechanistic principles.

Electrophilic Addition to the Double Bond

Electrophilic addition to the asymmetric double bond of this compound is expected to be regioselective, governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).[4] The electron-withdrawing inductive effect of the chlorine at C1 will destabilize a carbocation at the adjacent C2 position.

Table 1: Predicted Regioselectivity in Electrophilic Additions

Reagent (E-Nu)Predicted Major ProductPredicted Minor ProductMechanistic Rationale
H-Br1-bromo-1,6-dichlorocyclohexane2-bromo-1,6-dichlorocyclohexaneThe reaction proceeds via a carbocation intermediate. The carbocation at C2 is destabilized by the adjacent electron-withdrawing chlorine atom. Therefore, the more stable carbocation is formed at C1, leading to the Markovnikov product.
Br₂1,2-dibromo-1,6-dichlorocyclohexane-The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the bromide ion. The attack is anti-periplanar.[5] Due to the cyclic nature of the intermediate, regioselectivity is less pronounced than in hydrohalogenation.
Br₂ in H₂O2-bromo-1-chloro-6-chlorocyclohexan-1-ol1-bromo-2-chloro-6-chlorocyclohexan-2-olWater acts as the nucleophile, attacking the more substituted carbon of the bromonium ion, leading to the formation of a halohydrin.[6]

Reaction Pathway: Electrophilic Addition of HBr

sub This compound int1 Carbocation Intermediate (more stable at C1) sub->int1 +H⁺ int2 Carbocation Intermediate (less stable at C2) sub->int2 +H⁺ hbr H-Br prod_major 1-Bromo-1,6-dichlorocyclohexane (Major Product) int1->prod_major +Br⁻ prod_minor 2-Bromo-1,6-dichlorocyclohexane (Minor Product) int2->prod_minor +Br⁻

Caption: Predicted mechanism for the electrophilic addition of HBr.

Nucleophilic Substitution at the Allylic Position

The allylic chloride at C6 is susceptible to nucleophilic substitution. These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, and the possibility of an Sₙ2' reaction (allylic rearrangement) exists.[1] Strong, unhindered nucleophiles will favor the direct Sₙ2 pathway, while conditions that favor carbocation formation (polar protic solvents, weaker nucleophiles) may lead to a mixture of products via an Sₙ1/Sₙ1' mechanism.

Table 2: Predicted Regioselectivity in Nucleophilic Substitutions

Nucleophile (Nu⁻) / ConditionsPredicted Major ProductPredicted Minor ProductMechanistic Rationale
CN⁻ (strong nucleophile, polar aprotic solvent)6-cyano-1-chlorocyclohexene-Favors a direct Sₙ2 displacement at the allylic carbon (C6) with minimal rearrangement.[7]
H₂O (weak nucleophile, polar protic solvent)6-hydroxy-1-chlorocyclohexene & 4-hydroxy-3-chlorocyclohexene-Likely proceeds through a resonance-stabilized allylic carbocation (Sₙ1), leading to a mixture of regioisomers.

Reaction Pathway: Nucleophilic Substitution

sub This compound sn2_prod Sₙ2 Product (Direct Substitution) sub->sn2_prod Sₙ2 sn1_int Allylic Carbocation Intermediate sub->sn1_int Sₙ1 (-Cl⁻) nu Nu⁻ sn1_prod1 Sₙ1 Product sn1_int->sn1_prod1 +Nu⁻ sn1_prod2 Sₙ1' Product (Rearranged) sn1_int->sn1_prod2 +Nu⁻ (at C4)

Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Radical Addition to the Double Bond

In the presence of a radical initiator, the addition of reagents like HBr can proceed via a free-radical mechanism, leading to anti-Markovnikov regioselectivity.[8][9] The bromine radical adds to the double bond to form the more stable carbon radical.

Table 3: Predicted Regioselectivity in Radical Addition

Reagent / InitiatorPredicted Major ProductPredicted Minor ProductMechanistic Rationale
HBr / Peroxides2-bromo-1,6-dichlorocyclohexane1-bromo-1,6-dichlorocyclohexaneThe bromine radical adds to C1 to form a more stable secondary radical at C2, which is also stabilized by the adjacent chlorine atom. This leads to the anti-Markovnikov product.

Reaction Pathway: Free Radical Addition of HBr

sub This compound rad_int Radical Intermediate (more stable at C2) sub->rad_int +Br• br_rad Br• prod_major 2-Bromo-1,6-dichlorocyclohexane (Anti-Markovnikov) rad_int->prod_major +HBr

Caption: Mechanism of anti-Markovnikov radical addition of HBr.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols. Researchers should optimize conditions for their specific needs and consult safety data sheets for all reagents.

General Procedure for Electrophilic Hydrobromination
  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Nucleophilic Substitution with Sodium Cyanide
  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide or acetone) in a round-bottom flask, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Conclusion

The regioselectivity in the functionalization of this compound is a nuanced interplay of electronic and steric effects, dictated by the reaction mechanism. While direct experimental data for this specific substrate is limited, a robust understanding of fundamental organic reaction mechanisms allows for reliable predictions of the major products. Electrophilic additions are expected to follow Markovnikov's rule, nucleophilic substitutions will likely favor the allylic position, and radical additions will proceed with anti-Markovnikov selectivity. This guide provides a framework for researchers to approach the synthesis of novel derivatives from this compound with a higher degree of predictability and control. Further experimental studies are warranted to provide quantitative data and refine our understanding of this versatile building block.

References

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